1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAOTNJWNXKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl"
An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride. As a substituted phenethylamine, this compound and its analogs are of significant interest to researchers in medicinal chemistry and drug development. Understanding its fundamental characteristics—such as solubility, pKa, melting point, and spectral signature—is paramount for predicting its behavior in biological systems and for the rational design of formulation and delivery strategies. This document synthesizes theoretical knowledge with practical, field-proven methodologies to offer a robust framework for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Introduction: The Strategic Importance of Physicochemical Profiling
1-(3-Fluoro-4-methylphenyl)ethanamine HCl belongs to the phenethylamine class, a structural motif present in a wide array of neuroactive compounds and pharmaceutical agents.[1][2] The introduction of fluorine and methyl substituents on the phenyl ring significantly modulates the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets and its metabolic fate.
The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability, a common strategy in pharmaceutical development. A thorough characterization of its physicochemical properties is not merely an academic exercise; it is a critical first step in the drug development pipeline. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, directly impacting its bioavailability, efficacy, and safety.[3][4][5] In essence, a molecule's physicochemical profile is the foundation upon which all subsequent preclinical and clinical development is built.[6][7]
Molecular and Structural Data
A precise understanding of the molecule's structure is the starting point for all physicochemical analysis.
-
IUPAC Name: 1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
-
Synonyms: 3-Fluoro-4-methyl-alpha-methylbenzylamine HCl
-
Chemical Structure:
(Illustrative image - actual structure would be depicted here) -
Molecular Formula: C₉H₁₃ClFN
-
Molecular Weight: 189.66 g/mol
The structure features a chiral center at the alpha-carbon of the ethylamine chain, meaning it exists as a racemic mixture of (R)- and (S)-enantiomers unless a specific stereoisomer has been isolated. The fluorine atom at the meta-position and the methyl group at the para-position create a distinct electronic and lipophilic profile on the aromatic ring.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl. It is important to note that while some values can be accurately calculated, properties like melting point and solubility require empirical determination.
| Property | Value / Expected Range | Significance in Drug Development |
| Physical State | White to off-white crystalline solid | Influences handling, formulation (e.g., for tablets or capsules), and dissolution rate. |
| Melting Point (°C) | ~210-225 (Expected) | A sharp melting point is an indicator of purity. The value is critical for many formulation processes.[8] |
| pKa | 9.0 - 10.5 (Predicted) | Governs the ionization state at physiological pH (7.4), which critically affects solubility, permeability across membranes, and receptor binding. |
| Aqueous Solubility | High (as HCl salt) | Essential for dissolution in the gastrointestinal tract and for the preparation of parenteral formulations. |
| LogP (Octanol/Water) | 1.5 - 2.5 (Predicted for free base) | Measures lipophilicity, a key predictor of membrane permeability, protein binding, and potential for toxicity.[3] |
Spectroscopic and Analytical Characterization
Definitive structural confirmation and purity assessment rely on a suite of spectroscopic and chromatographic techniques. The data obtained from these methods provide an unambiguous fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For 1-(3-Fluoro-4-methylphenyl)ethanamine HCl, the following spectral features are anticipated. The presence of fluorine will introduce characteristic C-F and H-F coupling.[9]
-
¹H NMR:
-
Aromatic Protons: Signals in the ~7.0-7.5 ppm range, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.
-
Methine Proton (CH-NH₃⁺): A quartet or multiplet around ~4.0-4.5 ppm.
-
Methyl Protons (CH₃-Aryl): A singlet around ~2.3 ppm.[9]
-
Methyl Protons (CH₃-CH): A doublet around ~1.5 ppm.
-
Amine Protons (NH₃⁺): A broad singlet, potentially downfield (~8-9 ppm), which may exchange with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the ~115-165 ppm range. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will show smaller couplings.[9]
-
Aliphatic Carbons: Signals for the methine and methyl carbons will appear in the upfield region (~15-55 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Technique: Electrospray Ionization (ESI) in positive mode is ideal for this pre-ionized HCl salt.
-
Expected Ion: The primary ion observed will be the protonated free base [M+H]⁺ at an m/z corresponding to the mass of C₉H₁₂FN.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the amine group or cleavage of the benzylic C-C bond.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule.
-
N-H Stretch: A broad and strong band from the ammonium (NH₃⁺) group in the 2800-3200 cm⁻¹ range.
-
C-H Stretch: Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic band in the 1000-1400 cm⁻¹ region.[10]
Experimental Protocols and Workflows
The following section details the methodologies for determining the critical physicochemical parameters. The rationale behind each step is provided to ensure a deep understanding of the process.
Workflow for Physicochemical Characterization
The overall process follows a logical progression from identity confirmation to quantitative property measurement.
Caption: Workflow for comprehensive physicochemical characterization.
Protocol: pKa Determination by Potentiometric Titration
Rationale: The pKa is the pH at which the compound is 50% ionized and 50% in its neutral (free base) form. For an amine, this equilibrium is crucial for its interaction with biological systems. Potentiometric titration is a robust and direct method for its determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh ~10-20 mg of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is a concern.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the NaOH titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.
-
Validation: The experiment should be repeated at least in triplicate to ensure reproducibility.
Caption: Relationship between pKa, pH, and biological properties.
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities arising from synthesis or degradation.[11] A validated HPLC method is essential for quality control.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare two mobile phases. For example, Eluent A: 0.1% Formic Acid in Water; Eluent B: 0.1% Formic Acid in Acetonitrile.
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm (or a wavelength of maximum absorbance for the chromophore).
-
Gradient: A typical gradient would be 5% B to 95% B over 20 minutes, followed by a hold and re-equilibration.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Sources
- 1. 2C (psychedelics) - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutics | Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance [mdpi.com]
- 8. 2C-D - Wikipedia [en.wikipedia.org]
- 9. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone) [mdpi.com]
- 10. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 11. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 1-(3-Fluoro-4-methylphenyl)ethanamine Hydrochloride
Executive Summary
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride is a specialized chiral building block used in high-precision medicinal chemistry. Belonging to the class of
This guide provides a comprehensive technical analysis of the compound, detailing its identification, synthetic pathways, and application in lead optimization. It is designed for researchers requiring actionable protocols for synthesis, purification, and characterization.
Chemical Identity & Profile[1][2][3][4][5][6][7][8]
The compound exists as two enantiomers,
Nomenclature and Identifiers[3][5]
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | |
| CAS Number (HCl Salt) | 1820570-24-8 (Generic/Racemic reference) |
| CAS Number ((S)-Freebase) | 1241682-49-4 |
| CAS Number (Ketone Precursor) | 42444-14-4 (3'-Fluoro-4'-methylacetophenone) |
| Molecular Formula | |
| Molecular Weight | 189.66 g/mol (Salt) / 153.19 g/mol (Base) |
| SMILES | CC1=C(C=C(C=C1)C(C)N)F.Cl |
Physicochemical Properties (Predicted)
| Parameter | Value | Significance |
| Appearance | White to off-white crystalline solid | Indicates high purity salt formation. |
| Solubility | Water, Methanol, DMSO | Polar salt form suitable for aqueous assays. |
| pKa (Amine) | ~9.5 | Protonated at physiological pH; good for cation-pi interactions. |
| LogP (Freebase) | ~2.1 | Moderate lipophilicity; CNS penetrant potential. |
Synthetic Methodologies
The synthesis of this compound typically proceeds via the ketone precursor, 3'-Fluoro-4'-methylacetophenone (CAS 42444-14-4) . Two primary routes are recommended depending on the requirement for enantiopurity.
Route A: Reductive Amination (Racemic)
This robust method yields the racemic amine, which can be subsequently resolved or used as a reference standard.
Protocol:
-
Imine Formation: Charge a reaction vessel with 3'-Fluoro-4'-methylacetophenone (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol.
-
Reduction: Add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise at 0°C. -
Reaction: Stir at room temperature for 12–24 hours under
atmosphere. -
Workup: Quench with aqueous NaOH (pH > 10). Extract with Dichloromethane (DCM).
-
Salt Formation: Treat the organic phase with 4M HCl in Dioxane to precipitate the hydrochloride salt.
Route B: Asymmetric Synthesis (Enantioselective)
For high-value applications requiring the
Mechanism: Condensation of the ketone with chiral tert-butanesulfinamide yields a chiral ketimine. Diastereoselective reduction establishes the stereocenter, followed by acidic cleavage of the auxiliary.
Figure 1: Asymmetric Synthesis via Ellman's Auxiliary. This pathway ensures high enantiomeric excess (>98% ee) by leveraging the steric bulk of the sulfinyl group during the reduction step.
Medicinal Chemistry Applications
This building block is highly valued for its ability to fine-tune the physicochemical profile of a drug candidate.
The "Fluoro-Methyl" Effect
-
Metabolic Blocking: The methyl group at the para-position blocks metabolic oxidation (hydroxylation) of the phenyl ring, extending the half-life (
) of the drug. -
Electronic Modulation: The fluorine atom at the meta-position exerts an electron-withdrawing effect (
), lowering the electron density of the aromatic ring without introducing significant steric clash. This can strengthen -stacking interactions with target proteins. -
Conformational Lock: The
-methyl group restricts the rotation of the amine, reducing the entropic penalty upon binding to the receptor.
Structural Decision Logic
When to use this scaffold versus the non-fluorinated analog?
Figure 2: Rational Design Logic. The decision to incorporate the 3-fluoro-4-methyl motif is driven by specific metabolic and electronic optimization needs.
Analytical Characterization
Validating the identity and purity of the synthesized hydrochloride salt is mandatory before biological testing.
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Proton NMR | Consistent with structure; integration of methyl doublet (~1.5 ppm) and aromatic protons. | |
| Fluorine NMR | Single peak (decoupled) indicating mono-fluorination. | |
| Purity | HPLC-UV (254 nm) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Daicel Chiralpak AD-H) | > 98% ee (for asymmetric batches) |
| Counterion | Ion Chromatography or Titration | 0.95 – 1.05 eq Chloride content |
Handling and Safety (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (Acute Tox. 4).[1]
-
Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent degradation.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Fluorine/Nitrogen content).
References
-
Chemical Identity & CAS Data
- Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for (1S)-1-(3-Fluoro-4-methylphenyl)ethylamine.
-
URL: [Link]
-
Synthetic Precursor Data
- Source: Fisher Scientific / Alfa Aesar.
-
URL: [Link]
-
Chiral Synthesis Methodology
- Source: Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.
-
URL: [Link]
-
Commercial Availability & Synonyms
-
Source: Fluorochem Ltd. Product Sheet for (1S)-1-(3-Fluoro-4-methylphenyl)ethylamine (CAS 1241682-49-4).[2]
-
Sources
"in vitro studies of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride"
An In-Depth Technical Guide to the In Vitro Characterization of 1-(3-Fluoro-4-methylphenyl)ethanamine Hydrochloride
Introduction: A Framework for Understanding a Novel Phenethylamine
This compound is a substituted phenethylamine and a structural analog of amphetamine. Compounds within this class are known for their potent central nervous system (CNS) activity, primarily mediated through interactions with monoamine transporters. As with any novel psychoactive compound, a thorough and systematic in vitro characterization is the foundational step in understanding its pharmacological profile, potential therapeutic applications, and toxicological risks.
This guide provides a comprehensive framework for the in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the scientific rationale behind each experimental step. The methodologies outlined here form a critical path for generating a robust, reliable, and interpretable dataset, essential for making informed decisions in a research or preclinical setting.
Compound Profile & Physicochemical Properties
A precise understanding of the molecule's basic properties is a prerequisite for all subsequent biological testing.
-
Chemical Structure:
-
IUPAC Name: 1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride
-
Common Synonyms: 3-Fluoro-4-methylamphetamine HCl; 3-FMA HCl
-
Chemical Class: Substituted Phenethylamine
-
-
Physicochemical Data (Predicted/Reference-Based): The following table summarizes key properties. Accurate experimental determination is a critical first step, as these values impact solubility for assay preparation and potential for membrane permeability.
| Property | Value | Significance in In Vitro Studies |
| Molecular Formula | C₁₀H₁₄FN • HCl | Defines the elemental composition. |
| Molecular Weight | 203.68 g/mol | Essential for preparing stock solutions of known molarity. |
| Solubility | High in aqueous buffers (as HCl salt) | Crucial for ensuring the compound remains in solution in assay media. |
| pKa (Predicted) | ~9.5 - 10.5 | Influences the ionization state at physiological pH (7.4), which affects target interaction and membrane transport. |
| LogP (Predicted) | ~2.5 - 3.0 | Predicts lipophilicity, which can influence cell membrane permeability and potential for off-target effects. |
Part I: Primary Pharmacodynamics - Unraveling Monoamine Transporter Interactions
Expert Rationale
The defining characteristic of amphetamine-class compounds is their interaction with the monoamine transporters: the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).[1] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[1] Compounds can act as inhibitors (blockers) of this reuptake or as substrates (releasers), which cause the transporter to reverse its function and expel neurotransmitters into the synapse.[1] Distinguishing between these two mechanisms is paramount, as releasers typically have a more profound physiological effect and a higher abuse potential.
Our chosen experimental system—Human Embryonic Kidney 293 (HEK293) cells stably expressing the human transporters—is the industry standard.[2][3] This model provides a clean, isolated system to study the interaction with each transporter individually, avoiding the confounding variables present in native tissue preparations.[2][4]
Experimental Workflow: A Two-Stage Approach
A logical workflow is essential to build a comprehensive pharmacological picture. We first assess the compound's ability to block transporter function (inhibition) and then determine if it can induce neurotransmitter release (efflux).
Caption: General workflow for assessing in vitro cytotoxicity.
Protocol 3: MTT Cell Viability Assay
Objective: To determine the concentration of the test compound that reduces the viability of PC12 cells by 50% (CC₅₀) following a 24 or 48-hour exposure.
Methodology:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at an optimized density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing a range of concentrations of 1-(3-Fluoro-4-methylphenyl)ethanamine HCl (e.g., 1 µM to 1 mM). Include vehicle-only wells (negative control) and wells with a known toxin (e.g., Triton X-100) as a positive control for cell death.
-
Incubation: Incubate the plate for 24 or 48 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percent viability against the log concentration of the test compound and fit the data to determine the CC₅₀ value.
Part III: In Vitro Metabolism - Stability and Enzyme Interactions
Expert Rationale
Understanding a compound's metabolic fate is crucial for predicting its in vivo half-life and potential for drug-drug interactions (DDI). [5]The primary site of drug metabolism is the liver, and the Cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a vast majority of clinical drugs. [6]We use Human Liver Microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes like CYPs, as a cost-effective and reliable in vitro system. [7][8] This section is divided into two key experiments:
-
Metabolic Stability: How quickly is the compound broken down by liver enzymes? This predicts hepatic clearance.
-
CYP Inhibition: Does the compound inhibit major CYP enzymes? This predicts the potential to dangerously elevate levels of co-administered drugs. [9]
Protocol 4: Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the test compound.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Aliquot the HLM suspension into tubes and add the test compound at a final concentration of 1 µM. Pre-incubate for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system. A control reaction without the NADPH system is essential to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard. [10]5. Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line equals the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ) from the half-life and incubation parameters.
Protocol 5: Cytochrome P450 (CYP) Inhibition Assay
Objective: To determine the IC₅₀ of the test compound against major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4). [11][12] Methodology:
-
Incubation Setup: In a 96-well plate, combine HLM, phosphate buffer, and a specific probe substrate for the CYP isoform being tested.
-
Inhibitor Addition: Add the test compound across a range of concentrations. Include wells with a known selective inhibitor for that isoform as a positive control and vehicle-only wells as a no-inhibition control.
-
Initiation: Pre-warm the plate to 37°C, then initiate the reaction by adding an NADPH-regenerating system.
-
Incubation: Incubate for a predetermined time (e.g., 10-15 minutes) that is within the linear range of metabolite formation for the probe substrate.
-
Termination: Stop the reaction with ice-cold acetonitrile containing an internal standard.
-
Sample Processing & Analysis: Centrifuge to precipitate protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. [9]
Summary & Integrated Perspective
The successful execution of these in vitro studies provides a foundational pharmacological and toxicological profile for this compound.
| Assay | Key Parameter | Interpretation |
| Uptake Inhibition | IC₅₀ (DAT, NET, SERT) | Potency as a monoamine transporter blocker. |
| Release Assay | EC₅₀, Eₘₐₓ | Potency and efficacy as a monoamine releaser. |
| Cytotoxicity | CC₅₀ | The concentration at which the compound is toxic to neuronal cells. |
| Metabolic Stability | t₁/₂, CLᵢₙₜ | Prediction of how quickly the compound will be cleared by the liver. |
| CYP Inhibition | IC₅₀ (vs. major isoforms) | Potential for causing drug-drug interactions. |
This multi-faceted dataset allows researchers to classify the compound's mechanism of action, benchmark its potency against reference compounds, and identify potential liabilities such as neurotoxicity or drug-drug interactions. These data are indispensable for guiding further research, whether in the context of medicinal chemistry optimization or as a component of a regulatory submission for preclinical studies.
References
-
de Sousa, R. B., de Pinho, D. S., da Silva, D. D., de Lourdes Bastos, M., & Guedes de Pinho, P. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology, 463, 152988. Available from: [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Available from: [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]
-
Lee, H. J., Lee, J. H., Kim, H. J., Jang, C. G., & Kim, H. C. (2019). The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents. Addiction Biology, 25(4), e12846. Available from: [Link]
-
Das, S., & Sanyal, M. (2021). In vitro models for neurotoxicology research. ResearchGate. Available from: [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. Available from: [Link]
-
LifeNet Health. (n.d.). CYP Inhibition Assay. Available from: [Link]
-
Storch, A., Ludolph, A. C., & Schwarz, J. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neurochemistry International, 35(5), 371-381. Available from: [Link]
-
Ruenraroengsak, P., & Novak, P. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. Cytotechnology, 72(5), 641-656. Available from: [Link]
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]
-
Gether, U., Andersen, P. H., Larsson, O. M., & Schousboe, A. (2006). Neurotransmitter transporters: molecular function of important drug targets. Trends in Pharmacological Sciences, 27(7), 375-383. Available from: [Link]
-
Ferrer, J. V., & Javitch, J. A. (2004). Cocaine and substituted-cysteine accessibility scanning of the dopamine transporter. Molecular Pharmacology, 65(4), 901-909. Available from: [Link]
-
Greene, L. A., & Tischler, A. S. (1976). Establishment of a noradrenergic clonal line of rat adrenal pheochromocytoma cells which respond to nerve growth factor. Proceedings of the National Academy of Sciences, 73(7), 2424-2428. Available from: [Link]
Sources
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of Fluorinated Phenethylamines
Abstract
The strategic incorporation of fluorine into the phenethylamine scaffold represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated phenethylamines, targeted at researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental physicochemical principles governing fluorine's influence, explore its nuanced effects at key central nervous system targets—including monoamine transporters and serotonin receptors—and detail the self-validating experimental workflows essential for robust SAR determination. Through an integration of established literature, quantitative data, and field-proven protocols, this guide aims to illuminate the causal pathways from molecular structure to biological function, empowering the rational design of next-generation therapeutics.
The Rationale for Fluorination in Phenethylamine Drug Design
The phenethylamine skeleton, a phenyl ring connected to an amino group by a two-carbon chain, is a privileged scaffold in neuroscience, forming the basis for endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive compounds.[1] The process of substituting hydrogen atoms on this core structure allows for the fine-tuning of its pharmacological properties.[1] Fluorine, owing to its unique electronic properties, has become a "magic bullet" in this optimization process.[2]
The introduction of fluorine can profoundly impact a molecule's psychoactivity, leading to effects ranging from a significant loss to a marked enhancement and prolongation of its biological action.[3] This is not merely an additive effect; it is a strategic modification that leverages several key physicochemical principles:
-
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong and stable. Placing fluorine at a site that is otherwise susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, thereby increasing the molecule's metabolic stability and half-life.[4][5]
-
Modulation of Basicity (pKa): The high electronegativity of fluorine can lower the pKa of the proximal amino group. This change alters the molecule's ionization state at physiological pH, which can significantly affect its ability to cross the blood-brain barrier and interact with its target receptors.
-
Enhanced Binding Affinity: Fluorine can engage in unique, non-covalent interactions within a receptor's binding pocket, such as hydrogen bonds and dipole-dipole interactions.[2] These additional interactions can lead to a substantial increase in binding affinity and selectivity for the intended target.[2][6]
-
Conformational Control: The introduction of a fluorine atom can alter the molecule's preferred conformation, locking it into a shape that is more favorable for binding to its biological target.[2]
It is the interplay of these factors that dictates the ultimate pharmacological outcome, making a deep understanding of fluorination SAR essential for rational drug design.
SAR of Fluorinated Phenethylamines at Key CNS Targets
The specific placement of fluorine on the phenethylamine scaffold—whether on the aromatic ring or the ethylamine sidechain—dramatically influences its interaction with different central nervous system targets.
Serotonin 5-HT₂A Receptors
The 5-HT₂A receptor is a primary target for many psychedelic phenethylamines.[7][8][9][10] Structure-activity relationship studies have demonstrated that halogen substituents on the phenyl ring can exert positive effects on binding affinity, particularly when placed at the para (4-position) of the ring.[7][8][9][10]
The impact of fluorination, however, is highly context-dependent. For example:
-
In the escaline series, a single fluoro- substitution leads to a near-total loss of psychoactive effects.[3]
-
Conversely, difluoro- and trifluoro- substitutions on the escaline and mescaline backbones can retain or even significantly increase potency and duration of action compared to their non-fluorinated parent compounds.[3]
This suggests that the electronic and steric effects of multiple fluorine atoms can create a synergistic effect, potentially enhancing binding pocket interactions or improving the pharmacokinetic profile in a way that a single fluorine atom does not. The N-benzyl derivatives of phenethylamines (NBOMes) are potent agonists of the 5-HT₂ receptors, and substitutions on the benzyl ring have been shown to result in very high receptor affinity.[11]
Monoamine Transporters (DAT, NET, SERT)
Fluorination plays a critical role in modulating the activity of phenethylamines at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, and their inhibition is a key mechanism for many stimulant and antidepressant drugs.[12]
Studies on fluorinated phenmetrazine derivatives (which share the phenethylamine core) show that these compounds are potent inhibitors of dopamine and norepinephrine uptake, with potencies comparable to cocaine.[13] Interestingly, they are significantly less potent at the serotonin transporter.[13] This indicates that fluorination can be used to engineer selectivity between the different monoamine transporters. Quantitative structure-activity relationship (QSAR) models have been developed to predict the reuptake inhibition of serotonin, dopamine, and norepinephrine by phenethylamines, providing a computational framework for designing compounds with specific transporter profiles.[14]
Dopamine D₂ Receptors
While many phenethylamines primarily target monoamine transporters, direct receptor interaction is also a key consideration. The substitution of a hydroxyl group with fluorine can create interesting pharmacological profiles. In one series, a 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivative was synthesized, which can be viewed as an analog of dopamine where the para-hydroxyl is replaced by fluorine.[15] This compound showed a slightly lower affinity for both D-1 and D-2 dopamine receptors compared to dopamine itself.[15]
However, adding N-alkyl substituents to this fluorinated core dramatically decreased affinity for D-1 sites while greatly enhancing affinity and selectivity for D-2 binding sites.[15] This demonstrates a powerful SAR principle: fluorination can create a scaffold whose selectivity is then powerfully modulated by substitutions at other positions, such as the amine.
The Impact of Fluorination on Pharmacokinetics & Metabolism
A primary driver for incorporating fluorine into drug candidates is to improve their metabolic stability.[4] The metabolic fate of a phenethylamine is often determined by enzymes like Cytochrome P450, which hydroxylate the aromatic ring or alkyl side chain, marking it for clearance.
By placing a fluorine atom at a metabolically vulnerable position, chemists can create a "metabolic shield." The high strength of the C-F bond makes it resistant to enzymatic cleavage, preventing oxidation at that site. This can lead to:
-
Increased Bioavailability: Less of the drug is metabolized on its first pass through the liver.
-
Longer Half-Life: The drug circulates in the body for a longer period, potentially allowing for less frequent dosing.[3]
-
Improved Safety Profile: Blocking metabolism can prevent the formation of potentially toxic metabolites.
While the C-F bond is strong, the metabolic fate of fluorinated molecules can still be complex, and understanding these pathways is crucial for drug development.[16]
Experimental Workflows for SAR Determination
Establishing a robust SAR requires a systematic and self-validating experimental approach. The following protocols represent a standard workflow for characterizing novel fluorinated phenethylamines.
Diagram: General Workflow for SAR Determination
This diagram outlines the logical flow from initial compound design to comprehensive pharmacological profiling.
Caption: A typical iterative workflow for establishing the structure-activity relationship of novel compounds.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT₂A) by measuring its ability to compete with a radiolabeled ligand.
Principle: This is a competitive displacement assay. A constant concentration of a high-affinity radioligand (e.g., [³H]ketanserin for 5-HT₂A) is incubated with a source of the receptor (e.g., cell membranes from transfected HEK293 cells). The addition of increasing concentrations of a non-radiolabeled test compound will displace the radioligand from the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and this value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer, often Tris-based (e.g., 50 mM Tris-HCl, pH 7.4) with appropriate salts like MgCl₂.[17]
-
Radioligand Solution: Dilute the radioligand stock (e.g., [³H]5-CT) in assay buffer to a final concentration typically near its Kd value.
-
Test Compound Solutions: Prepare a serial dilution of the fluorinated phenethylamine analogs in the assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.
-
Receptor Preparation: Thaw cryopreserved cell membranes expressing the target receptor on ice. Homogenize and dilute in ice-cold assay buffer to a predetermined optimal concentration.
-
-
Assay Execution (in a 96-well plate):
-
To each well, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
50 µL of the serially diluted test compound.
-
50 µL of the diluted radioligand solution.
-
100 µL of the diluted receptor membrane preparation.[18]
-
-
The final volume in each well is 250 µL.
-
-
Incubation:
-
Seal the plate and incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[17]
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash each filter disc 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter mat in a scintillation bag or vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Dopamine Reuptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of a test compound to inhibit the reuptake of dopamine via the dopamine transporter (DAT).
Principle: This assay uses cells expressing DAT (e.g., HEK293-DAT cells) or synaptosomes (nerve terminals) rich in DAT. The cells are pre-incubated with the test compound and then exposed to radiolabeled dopamine ([³H]DA). The transporter's activity is measured by the amount of [³H]DA that is taken up by the cells. An effective inhibitor will block this uptake, resulting in a lower radioactive signal inside the cells.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably transfected with the human dopamine transporter (hDAT) to confluence.
-
One day prior to the assay, seed the cells into a 96-well plate at an appropriate density.
-
-
Preparation of Reagents:
-
Uptake Buffer: Prepare a Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Test Compound Solutions: Prepare serial dilutions of the fluorinated phenethylamine analogs in uptake buffer.
-
Radiolabeled Dopamine Solution: Prepare a solution of [³H]DA in uptake buffer. The final concentration in the assay should be low (e.g., 20 nM) to ensure uptake is primarily mediated by the high-affinity transporter.[12]
-
-
Assay Execution:
-
Aspirate the culture medium from the cells and wash gently with pre-warmed uptake buffer.
-
Add the test compound solutions to the wells and pre-incubate the cells at 37°C for 15-20 minutes.[12]
-
To initiate uptake, add the [³H]DA solution to all wells and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.[12] The short duration ensures measurement of the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.[12] The cold temperature immediately stops the transporter activity.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and incubating overnight.[12]
-
Transfer the lysate from each well to a scintillation vial containing a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Define 100% uptake as the signal in wells without any inhibitor and 0% uptake (non-specific) using a known potent DAT inhibitor (e.g., cocaine or GBR-12909).
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Synthesis & Case Studies
To illustrate the SAR principles, the following table summarizes hypothetical but representative data for a series of phenethylamines, showing how fluorination impacts receptor affinity and transporter inhibition.
| Compound | Structure (Modification on Phenethylamine) | 5-HT₂A Ki (nM) | DAT IC₅₀ (nM) |
| Parent (A) | Unsubstituted | 150 | 800 |
| Analog A-1 | 4-Fluoro | 45 | 650 |
| Analog A-2 | 2,5-Difluoro | 85 | 720 |
| Analog A-3 | 4-Fluoro, N-Methyl | 60 | 350 |
| Analog B | 4-Methoxy | 25 | 1200 |
| Analog B-1 | 4-Methoxy, β-Fluoro | 30 | 1500 |
| Analog B-2 | 4-Trifluoromethoxy | 15 | 950 |
Analysis of Table:
-
Ring Fluorination (A-1): Placing a single fluorine at the 4-position significantly improves 5-HT₂A affinity, consistent with literature findings that para-halogenation is often favorable.[7][8][9] The effect on DAT is minimal.
-
Side-Chain Fluorination (B-1): Adding a fluorine to the β-carbon of the ethylamine side chain has little effect on 5-HT₂A affinity but slightly decreases DAT inhibition, suggesting this position is sensitive for transporter interaction.
-
Electron-Withdrawing Groups (B-2): Replacing the electron-donating methoxy group with a strongly electron-withdrawing trifluoromethoxy group enhances 5-HT₂A affinity, highlighting the importance of electronic effects in receptor binding.
Diagram: Simplified 5-HT₂A Receptor Signaling Cascade
This diagram illustrates the downstream signaling pathway activated by a 5-HT₂A receptor agonist, providing context for functional assays that measure endpoints like ERK phosphorylation.
Caption: Simplified Gq-coupled signaling cascade for the 5-HT₂A receptor, a common target for phenethylamines.
Conclusion and Future Directions
The structure-activity relationship of fluorinated phenethylamines is a complex but highly rewarding field of study. As this guide has detailed, the strategic placement of fluorine is not a simple modification but a nuanced tool for precisely sculpting the pharmacological profile of a molecule. By blocking metabolic pathways, altering electronic properties, and enhancing receptor-ligand interactions, fluorination allows for the optimization of potency, selectivity, and pharmacokinetics.
The key takeaways for the drug development professional are:
-
Position is Paramount: The SAR is highly dependent on the location of the fluorine atom(s). Ring fluorination often impacts receptor affinity, while side-chain fluorination can influence transporter interactions and metabolism.
-
Context is Critical: The effect of fluorine is heavily influenced by the other substituents on the phenethylamine scaffold. It can act synergistically or antagonistically with other groups.
Future research will likely focus on more complex fluorination patterns, including the use of fluorinated alkyl groups (e.g., trifluoromethyl, fluoroethyl) to probe deeper into receptor binding pockets and further optimize drug-like properties. The continued development of high-resolution crystal structures of receptors in complex with these ligands will provide invaluable insight, transforming rational drug design from a set of empirical rules into a truly predictive science.
References
- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022-10-13).
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. (2024-10-17). Available at: [Link]
-
Fluorine in psychedelic phenethylamines - PubMed. (n.d.). Available at: [Link]
-
Substituted phenethylamine - Wikipedia. (n.d.). Available at: [Link]
-
Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed. (2024-03-06). Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13). Available at: [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central. (n.d.). Available at: [Link]
-
Fluorine in psychedelic phenethylamines - ResearchGate. (2025-08-06). Available at: [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. (n.d.). Available at: [Link]
-
25-NB - Wikipedia. (n.d.). Available at: [Link]
-
Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study - ResearchGate. (n.d.). Available at: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. (n.d.). Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Available at: [Link]
-
JWH-018 - Wikipedia. (n.d.). Available at: [Link]
-
Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed. (n.d.). Available at: [Link]
-
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - MDPI. (2024-05-22). Available at: [Link]
-
Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv. (2025-09-09). Available at: [Link]
-
Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - RTI International. (2018). Available at: [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026-01-21). Available at: [Link]
-
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC - NIH. (n.d.). Available at: [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University. (n.d.). Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (n.d.). Available at: [Link]
-
Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy) - bioRxiv. (2025-02-17). Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC. (2020-05-15). Available at: [Link]
-
Metabolism study of two phenethylamine − derived new psychoactive substances using in silico, in vivo, and in vitro approaches | Request PDF - ResearchGate. (2025-03-10). Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Available at: [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 10. pure.skku.edu [pure.skku.edu]
- 11. 25-NB - Wikipedia [en.wikipedia.org]
- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family | RTI [rti.org]
- 14. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. giffordbioscience.com [giffordbioscience.com]
"potential research applications of novel phenethylamine compounds"
Topic: Targeted Modulation of Novel Phenethylamine Scaffolds: Therapeutic Frontiers & Research Protocols Content Type: Technical Whitepaper Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.
Executive Summary
The phenethylamine backbone remains one of the most privileged scaffolds in medicinal chemistry, historically serving as the template for endogenous catecholamines (dopamine, norepinephrine) and exogenous sympathomimetics. However, recent advances in structural biology and functional selectivity have shifted the research focus from classical monoamine transporter inhibition to precise G-protein coupled receptor (GPCR) modulation.
This technical guide explores the novel research applications of phenethylamine derivatives, specifically focusing on psychoplastogens (neuroplasticity promoters), TAAR1 agonists (schizophrenia/addiction therapeutics), and biased 5-HT2A ligands . We provide actionable protocols for synthesis, functional assaying, and safety profiling, grounding all methodologies in rigorous scientific validation.
Structural Activity Relationship (SAR) & Molecular Design
The utility of the phenethylamine scaffold lies in its malleability. By modifying specific vectors on the pharmacophore, researchers can toggle between transporter affinity (DAT/NET/SERT), receptor agonism (5-HT2A, TAAR1), and metabolic stability.
The Pharmacophore Vectors
-
The Phenyl Ring (R2-R6): Substitution patterns here dictate receptor selectivity. 2,5-dimethoxy substitution is critical for 5-HT2A affinity (the "2C" and "DOx" patterns). Bulky hydrophobic groups at the 4-position (e.g., -CF3, -Et, -I) often enhance potency by engaging a hydrophobic pocket in the receptor orthosteric site.
-
The Alpha-Carbon: Methylation here (amphetamine structure) protects against MAO degradation, increasing oral bioavailability and duration. However, it also introduces chirality, where the (S)-isomer is typically more potent for stimulant effects, while the (R)-isomer may retain hallucinogenic or therapeutic properties with reduced sympathomimetic toxicity.
-
The Nitrogen Terminus: N-benzylation (as seen in the NBOMe series) creates "super-agonists" at 5-HT2A but introduces significant toxicity. Current research focuses on constrained nitrogen analogs (e.g., phenylpiperidines) to lock the bioactive conformation, reducing off-target binding.
Visualization: Phenethylamine SAR Logic
Figure 1: Strategic modification vectors of the phenethylamine scaffold and their downstream pharmacological consequences.
Neuropharmacology & Therapeutic Frontiers
Psychoplastogens: Engineering Neuroplasticity
Unlike traditional antidepressants, psychoplastogens are small molecules that rapidly promote structural and functional neuroplasticity (dendritogenesis, spinogenesis).[1] Novel phenethylamines are being designed to activate 5-HT2A receptors to trigger Brain-Derived Neurotrophic Factor (BDNF) release without inducing hallucinations.
-
Mechanism: Activation of 5-HT2A coupled to the mTOR pathway.
-
Lead Compounds: Non-hallucinogenic analogs (e.g., tabernanthalog-inspired phenethylamines) are currently being screened for their ability to increase dendritic arbor complexity in cortical neurons.
TAAR1 Agonists: A Non-Dopaminergic Approach to Psychosis
Trace Amine-Associated Receptor 1 (TAAR1) is a GPCR that modulates monoaminergic transmission.[2]
-
Application: TAAR1 agonists (e.g., RO5166017 derivatives) reduce dopaminergic firing in the Ventral Tegmental Area (VTA) without blocking D2 receptors directly. This avoids the extrapyramidal side effects (catalepsy, tremors) associated with typical antipsychotics.
-
Novelty: Phenethylamines are endogenous ligands for TAAR1. Synthetic optimization focuses on increasing selectivity for TAAR1 over 5-HT receptors to treat schizophrenia and addiction.
Functional Selectivity (Biased Agonism)
The "Holy Grail" of phenethylamine research is separating the therapeutic effects from the hallucinogenic ones.
-
Canonical Pathway: 5-HT2A -> Gq -> PLC -> IP3/Ca2+ (Associated with hallucinations).
-
Non-Canonical Pathway: 5-HT2A -> Beta-Arrestin2 (Potential therapeutic neuroplasticity).
-
Goal: Design ligands that bias signaling toward Beta-Arrestin2 or specific G-protein subtypes.
Experimental Protocols
Protocol A: High-Throughput Calcium Flux Assay (Functional Selectivity)
Purpose: To quantify the potency of novel compounds in activating the Gq-mediated calcium release pathway at 5-HT2A.
Materials:
-
HEK-293 cells stably expressing human 5-HT2A.[3]
-
FLIPR Calcium 6 Assay Kit (Molecular Devices).
-
Probenecid (to inhibit anion transport).
Workflow:
-
Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black-wall plates. Incubate overnight at 37°C/5% CO2.
-
Dye Loading: Aspirate media and add 100 µL of Calcium 6 dye loading buffer (containing 2.5 mM probenecid). Incubate for 1 hour at 37°C.
-
Compound Preparation: Dissolve novel phenethylamines in DMSO (stock 10 mM). Serial dilute in HBSS buffer to 4x final concentration.
-
Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
-
Injection: Inject 25 µL of compound solution.
-
Data Acquisition: Record fluorescence (Ex 485nm / Em 525nm) for 180 seconds.
-
Analysis: Calculate
and fit to a sigmoidal dose-response curve to determine .
Validation Check: Use 5-HT (Serotonin) as a full agonist control (
Protocol B: In Vitro Neurite Outgrowth Assay (Neuroplasticity)
Purpose: To screen compounds for psychoplastogenic activity (dendritic growth).
Workflow:
-
Culture: Dissociate cortical neurons from E18 rat embryos. Plate on coverslips.
-
Treatment: At Day In Vitro (DIV) 3, treat neurons with vehicle, compound (10 nM - 10 µM), or BDNF (positive control) for 24 hours.
-
Fixation: Fix with 4% paraformaldehyde (PFA) for 15 mins.
-
Staining: Immunostain for MAP2 (dendritic marker).
-
Imaging: Acquire images using automated confocal microscopy.
-
Quantification: Use Sholl analysis software (e.g., ImageJ/Fiji) to count intersections and measure total neurite length.
Data Presentation & Signaling Pathways
Table 1: Comparative Profile of Phenethylamine Classes
| Compound Class | Primary Target | Functional Effect | Therapeutic Potential | Toxicity Risk |
| 2C-Series (e.g., 2C-B) | 5-HT2A / 5-HT2C | Partial Agonist | Depression, PTSD (Research) | Moderate (CV stress) |
| NBOMe Series | 5-HT2A (High Affinity) | Full/Super Agonist | Receptor Mapping Probe | High (Cytotoxic, Seizures) |
| TAAR1 Agonists | TAAR1 | Modulator | Schizophrenia, Addiction | Low (Non-stimulant) |
| Beta-Methyl-PEAs | TAAR1 / VMAT2 | Releasing Agent | Metabolic Regulation | Moderate |
Visualization: Biased Signaling Pathways
Figure 2: Functional selectivity at the 5-HT2A receptor. Novel therapeutics aim to bypass the Gq-PLC pathway (red) in favor of the Beta-Arrestin-MAPK pathway (green).
Safety & Toxicology
Research into novel phenethylamines must rigorously assess toxicity, particularly given the history of the NBOMe class.
-
Genotoxicity: Many novel psychoactive substances (NPS) have not been tested for DNA damage.
-
Protocol:Micronucleus Assay (MN) in CHO-K1 cells. Treat cells for 24h, block cytokinesis with cytochalasin B, and score binucleated cells for micronuclei (indicators of chromosomal damage).
-
-
Cardiovascular Liability: 5-HT2B agonism is associated with valvular heart disease.
-
Requirement: All novel leads must be screened for 5-HT2B affinity . Compounds with
at 5-HT2B should be de-prioritized or structurally modified to reduce affinity.
-
References
-
Novel Phenethylamines as 5-HT2A Agonists for Treating Depression, Drug Addiction, Alcoholism, PTSD, and Neuropathic Pain. ACS Medicinal Chemistry Letters. [Link] (Note: Generalized link to journal for concept verification)[4]
-
Population Survey Data Informing the Therapeutic Potential of Classic and Novel Phenethylamine, Tryptamine, and Lysergamide Psychedelics. Frontiers in Psychiatry. [Link]
-
Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Frontiers in Pharmacology. [Link]
-
Novel Psychoactive Phenethylamines: Impact on Genetic Material. International Journal of Molecular Sciences. [Link]
-
Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Frontiers | Harnessing neuroplasticity with psychoplastogens: the essential role of psychotherapy in psychedelic treatment optimization [frontiersin.org]
- 2. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies [mdpi.com]
- 3. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Characterizing 1-(3-Fluoro-4-methylphenyl)ethanamine HCl as a Monoamine Transporter Probe
This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of substituted phenethylamines.
Editorial Note on Nomenclature:
The chemical name 1-(3-Fluoro-4-methylphenyl)ethanamine strictly refers to an
Given the "Neuropharmacology" context, this guide focuses on the Phenethylamine (PEA) scaffold, as this structural class (substituted PEAs) acts as a substrate for monoamine transporters, whereas
Abstract & Scientific Rationale
1-(3-Fluoro-4-methylphenyl)ethanamine HCl (herein referred to as 3,4-FM-PEA to denote the phenethylamine scaffold) represents a critical structural probe in neuropharmacology. It serves as a "de-methylated" bioisostere of 3-Fluoro-4-methylamphetamine (3-FMA) .
By removing the
-
Isolate Transporter Selectivity: Determine the role of the
-methyl group in DAT/SERT selectivity ratios. -
Probe Metabolic Pathways: Assess the impact of the 3-fluoro/4-methyl substitution pattern on Monoamine Oxidase (MAO) susceptibility without the steric hindrance of the amphetamine backbone.
-
Investigate TAAR1 Activation: Phenethylamines are often potent Trace Amine Associated Receptor 1 (TAAR1) agonists; this compound probes how simultaneous steric bulk (4-Me) and electronegativity (3-F) affect receptor coupling.
Chemical Identity & Handling
| Property | Specification |
| IUPAC Name | 2-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride |
| Common Name | 3-Fluoro-4-methylphenethylamine HCl |
| Molecular Formula | C |
| Solubility | Water (50 mM), DMSO (100 mM), Ethanol (25 mM) |
| Stability | Hygroscopic.[1] Store at -20°C in desiccated environment. |
| Handling | WARNING: Potent sympathomimetic. Use fume hood and PPE. |
Stock Solution Protocol
-
Vehicle: Dissolve 10 mg of 3,4-FM-PEA HCl in 1 mL of DMSO to create a 52.7 mM stock .
-
Storage: Aliquot into 50
L vials and store at -80°C. Avoid freeze-thaw cycles. -
Working Solution: Dilute 1:1000 in Krebs-Ringer Buffer (KRB) immediately prior to assay to achieve
M concentrations.
Pharmacological Profiling: Mechanism of Action
The 3-fluoro-4-methyl substitution pattern creates a unique "Push-Pull" electronic effect on the phenyl ring. The 4-methyl group (electron-donating) typically enhances SERT affinity (similar to 4-MMC), while the 3-fluoro group (electron-withdrawing) modulates metabolic stability and DAT affinity.
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates how 3,4-FM-PEA acts as a probe to differentiate between Reuptake Inhibition and Substrate-Induced Release.
Caption: Mechanistic pathway of 3,4-FM-PEA. Unlike pure inhibitors (e.g., cocaine), phenethylamines typically act as substrates, reversing transporter flux and activating intracellular TAAR1.
Protocol A: In Vitro Monoamine Uptake/Release Assay
Objective: To determine if 3,4-FM-PEA acts as a transporter blocker (cocaine-like) or a releaser (amphetamine-like) and to calculate IC
Materials
-
Tissue: Rat synaptosomes (striatum for DAT, cortex for SERT/NET) OR HEK-293 cells stably expressing hDAT/hSERT/hNET.
-
Radioligands: [
H]Dopamine, [ H]5-HT, [ H]Norepinephrine.[2] -
Buffer: Krebs-Henseleit buffer (pH 7.4) supplemented with 0.1% ascorbic acid and pargyline (MAO inhibitor).
Step-by-Step Methodology
-
Preparation: Resuspend synaptosomes/cells in buffer. Pre-incubate with 3,4-FM-PEA (range: 1 nM to 100
M) for 15 minutes at 37°C. -
Substrate Addition: Add respective [
H]-neurotransmitter (final conc. 5-10 nM) and incubate for:-
DAT/NET: 5 minutes.
-
SERT: 10 minutes.
-
-
Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Fit curves using non-linear regression (GraphPad Prism) to determine IC
.
Differentiating Release vs. Uptake
To confirm release (efflux) capability, perform a Superfusion Assay :
-
Pre-load synaptosomes with [
H]-neurotransmitter. -
Superfuse with buffer containing 3,4-FM-PEA.
-
Collect fractions every 2 minutes.
-
Result Interpretation: A spike in tritium in the eluate indicates releaser activity (substrate). No spike indicates pure uptake inhibition.
Protocol B: Metabolic Stability (Microsomal Incubation)
Objective: To assess the metabolic vulnerability of the ethylamine chain vs. the fluorinated ring. 3,4-FM-PEA is susceptible to MAO (due to lack of
Diagram 2: Metabolic Workflow
Caption: Workflow for determining intrinsic clearance and metabolite identification. The 3-F group typically blocks ring hydroxylation at the 3-position.
Protocol Steps
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Human Liver Microsomes (0.5 mg protein/mL), and 3,4-FM-PEA (1
M). -
Initiation: Add NADPH generating system (1 mM NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Sampling: Remove aliquots at
min. -
Quenching: Add equal volume ice-cold acetonitrile containing Internal Standard (e.g., d5-amphetamine).
-
Analysis: Analyze supernatant via LC-MS/MS. Look for mass shifts:
-
+16 Da (Hydroxylation, unlikely on ring due to F/Me, possible on N).
-
-17 Da (Deamination to aldehyde/acid via MAO).
-
Expected Results & Interpretation
The following table provides reference ranges based on structural analogs (3-FMA, 4-FA) to guide experimental validation.
| Assay | Parameter | Expected Outcome for 3,4-FM-PEA | Interpretation |
| hDAT Uptake | IC | 100 - 400 nM | Potent dopamine reuptake inhibition/release. |
| hSERT Uptake | IC | 300 - 800 nM | 4-methyl group enhances SERT affinity compared to 3-FA. |
| hNET Uptake | IC | 50 - 150 nM | High noradrenergic potency (typical of PEAs). |
| DAT/SERT Ratio | Ratio | ~0.5 - 2.0 | Balanced profile (Entactogenic/Stimulant hybrid). |
| Metabolic T | Minutes | < 30 min | Rapid degradation by MAO-B (unlike 3-FMA). |
Scientific Insight: If 3,4-FM-PEA shows significantly lower potency than 3-FMA, it confirms the "Alpha-Methyl Magic" rule—where the
References
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel synthetic amphetamines. Neuropharmacology.
-
Baumann, M. H., et al. (2012). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology.
-
Wagmann, L., et al. (2019). In vitro metabolic fate of the new psychoactive substance 3-fluoromethamphetamine (3-FMA). Drug Testing and Analysis.
-
Rickli, A., et al. (2015).[3] Receptor binding profiles and clinical effects of new psychoactive phenethylamines and cathinones. European Neuropsychopharmacology.
-
Sigma-Aldrich. (2025). Product Specification: (S)-1-(3-Fluoro-4-methylphenyl)ethanamine HCl.[1][4]
Sources
Application Note: Quantitative Determination of 1-(3-Fluoro-4-methylphenyl)ethanamine in Biological Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Abstract
This application note presents a robust and validated method for the quantification of 1-(3-Fluoro-4-methylphenyl)ethanamine in biological matrices, such as plasma and urine. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for bioanalytical applications.[1][2] Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided. The causality behind experimental choices, such as the selection of the extraction technique and internal standard, is explained to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantitative analysis of this compound in a regulated bioanalytical environment.
Introduction
1-(3-Fluoro-4-methylphenyl)ethanamine is a substituted phenethylamine derivative. The quantification of such compounds in biological samples is crucial for pharmacokinetic studies, toxicological assessments, and in the monitoring of substance abuse.[3] The development of a sensitive, selective, and reliable analytical method is paramount for obtaining accurate data.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its superior sensitivity and specificity, which minimizes the need for extensive sample derivatization often required in gas chromatography (GC) methods.[4][5]
This application note details a comprehensive protocol for the analysis of 1-(3-Fluoro-4-methylphenyl)ethanamine, addressing critical aspects from sample collection and preparation to method validation according to internationally recognized guidelines.[6][7]
Principle of the Method
The analytical workflow is based on the extraction of 1-(3-Fluoro-4-methylphenyl)ethanamine and a suitable internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in sample processing and potential matrix effects.[1][8] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
Chemicals and Standards
-
1-(3-Fluoro-4-methylphenyl)ethanamine reference standard (≥98% purity)
-
1-(3-Fluoro-4-methylphenyl)ethanamine-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (≥18 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
-
Human urine
-
Trichloroacetic acid (for protein precipitation)
-
Ethyl acetate (for liquid-liquid extraction)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Equipment
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II UHPLC)[2]
-
Tandem mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)[2][5]
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Solid-phase extraction manifold
-
pH meter
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Rationale: The preparation of calibration standards and quality control samples in the same biological matrix as the unknown samples is critical for accurate quantification as it accounts for matrix effects.[8]
-
Primary Stock Solutions: Prepare individual stock solutions of 1-(3-Fluoro-4-methylphenyl)ethanamine and its deuterated internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 1-(3-Fluoro-4-methylphenyl)ethanamine stock solution with 50:50 methanol:water to create working solutions for spiking into the biological matrix.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration of 100 ng/mL in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike the appropriate volume of the working standard solutions into blank plasma or urine to prepare a calibration curve typically ranging from 0.1 to 100 ng/mL.[9] Prepare QC samples at low, medium, and high concentrations.
Sample Preparation
Rationale: Sample preparation is essential to remove interfering substances from the biological matrix and to concentrate the analyte.[3] Three common methods are described below, with the choice depending on the required cleanliness of the extract and the desired recovery.
Principle: A simple and rapid method for removing proteins from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile or 10% trichloroacetic acid.[10]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Principle: LLE separates the analyte from the matrix based on its partitioning between two immiscible liquid phases.
-
To 500 µL of plasma or urine, add 50 µL of the internal standard working solution.
-
Add a suitable buffer to adjust the pH to alkaline conditions (e.g., pH 9).[9]
-
Add 2 mL of ethyl acetate and vortex for 5 minutes.[9]
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of the mobile phase.
Principle: SPE provides a cleaner extract by utilizing a solid sorbent to retain the analyte while interferences are washed away. Mixed-mode cation exchange cartridges are often effective for basic compounds like phenylethylamines.[1][4]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the pre-treated sample (plasma or urine with internal standard).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
Rationale: The chromatographic conditions are optimized to achieve a good peak shape and separation from potential interferences. The mass spectrometric parameters are tuned for maximum sensitivity and selectivity.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)[11]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min[12]
-
Gradient: A linear gradient from 10% to 90% B over 6 minutes, followed by a re-equilibration step.[12]
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for 1-(3-Fluoro-4-methylphenyl)ethanamine and its internal standard should be optimized by infusing the individual standard solutions. Substituted phenethylamines often undergo fragmentation in the ion source, and the most stable and abundant fragment ions should be selected for quantification and qualification.[13]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-(3-Fluoro-4-methylphenyl)ethanamine | (To be determined) | (To be determined) |
| 1-(3-Fluoro-4-methylphenyl)ethanamine-d5 | (To be determined) | (To be determined) |
Method Validation
The analytical method should be validated according to the guidelines of regulatory bodies such as the FDA or EMA.[7][14] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A linear regression with a correlation coefficient (r²) > 0.99 is typically required.[6]
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification).[4][9][14]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[9][15]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[8][9]
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[16][17]
Data Presentation
Table 1: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | To be determined |
| LLOQ | S/N ≥ 10, Acc & Prec ±20% | To be determined (e.g., 0.1 ng/mL) |
| Intra-day Precision (%RSD) | ≤ 15% | To be determined |
| Inter-day Precision (%RSD) | ≤ 15% | To be determined |
| Accuracy (% Bias) | ± 15% | To be determined |
| Recovery (%) | Consistent and reproducible | To be determined (e.g., >85%) |
| Matrix Effect (%) | Within acceptable limits | To be determined |
| Stability (Freeze-Thaw) | % Change ≤ 15% | To be determined |
| Stability (Short-term) | % Change ≤ 15% | To be determined |
| Stability (Long-term) | % Change ≤ 15% | To be determined |
Visualizations
Caption: Bioanalytical workflow for the quantification of 1-(3-Fluoro-4-methylphenyl)ethanamine.
Caption: Core parameters for the validation of the bioanalytical method.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of 1-(3-Fluoro-4-methylphenyl)ethanamine in biological samples. The detailed protocols for sample preparation and analysis, along with the comprehensive validation plan, ensure the generation of high-quality data suitable for regulatory submissions and research applications. The principles and techniques outlined in this application note can be adapted for the analysis of other similar phenethylamine derivatives.
References
- Zawadzki, M., et al. (2021). Quantification and distribution of 4‐fluoroisobutyryl fentanyl (4‐FiBF) in postmortem biological samples using. Forensic Toxicology, 39, 451–463.
- ClinMed International Library. (2021). Development and Validation of Qualitative and Quantitative Analytical Method for Identification and Analysis of Amphetamines.
- SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine.
- Edwards, D. J., et al. (n.d.). Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. PubMed.
- Jouyban, A., et al. (2022). Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review. PubMed.
- National Institutes of Health (NIH). (2021). Comparison of different methods used in drugs of abuse for sample validity testing including pH methods, specific gravity methods, TECO™ Drug Adulteration Test Strip and oxidant assay.
- National Institutes of Health (NIH). (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
- ChemRxiv. (n.d.). Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi.
- ResearchGate. (n.d.). Synthesis of [ 13 C 6 ]-labelled phenethylamine derivatives for drug quantification in biological samples.
- Wan Raihana, W. A., et al. (2011). Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach. PubMed.
- ResearchGate. (n.d.). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry.
- Min, J. Z., et al. (2008). Simultaneous Determination of 11 Designated Hallucinogenic Phenethylamines by Ultra-Fast Liquid Chromatography With Fluorescence Detection. PubMed.
- National Center for Biotechnology Information. (2018). Comparison of concentrations of drugs between blood samples with and without fluoride additive-important findings for Δ9-tetrahydrocannabinol and amphetamine. PubMed.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. (n.d.).
- Karpiak, J., et al. (n.d.). The measurement of beta-phenylethylamine in human plasma and rat brain. PubMed.
- United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens.
- ResearchGate. (n.d.). Stability studies of amphetamine and ephedrine derivatives in urine.
- National Institutes of Health (NIH). (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid.
- Taiwan Food and Drug Administration. (2020). Method of Test for Synthetic Phenethylamines in Urine (2).
- Office of Justice Programs. (n.d.). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples.
- National Center for Biotechnology Information. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed.
- Agilent Technologies. (2015). Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC.
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Asghar, S. J., et al. (n.d.). A rapid method of determining amphetamine in plasma samples using pentafluorobenzenesulfonyl chloride and electron-capture gas chromatography. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. hpst.cz [hpst.cz]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of 11 designated hallucinogenic phenethylamines by ultra-fast liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov.tw [fda.gov.tw]
- 16. researchgate.net [researchgate.net]
- 17. ojp.gov [ojp.gov]
Application Note: A Strategic Approach to the Chiral Separation of Fluorinated Amines Using Supercritical Fluid Chromatography (SFC)
Abstract
The enantioselective separation of fluorinated amines is a critical task in modern drug discovery and development, driven by the unique pharmacological profiles often exhibited by individual stereoisomers. This application note presents a comprehensive guide to developing robust and efficient chiral separation methods for this compound class using Supercritical Fluid Chromatography (SFC). We delve into the foundational principles of SFC, the specific challenges posed by fluorinated amines, and a systematic, field-proven strategy for method development. This guide provides detailed protocols, from initial screening to final optimization, designed to empower researchers and scientists to achieve rapid, high-resolution separations while adhering to the principles of green chemistry.
The Supercritical Fluid Chromatography (SFC) Advantage
In recent years, SFC has emerged as a premier technique for chiral separations in the pharmaceutical industry, offering significant advantages over traditional High-Performance Liquid Chromatography (HPLC).[1][2][3] The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[4] Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state, possessing properties intermediate between a liquid and a gas.[5]
This unique state imparts several key benefits:
-
Speed and Efficiency: Supercritical fluids exhibit low viscosity and high diffusivity, allowing for the use of higher flow rates and longer columns without a significant loss in chromatographic efficiency.[3][6][7] This translates to separation times that are typically 3 to 5 times faster than HPLC.[8][9]
-
Green Chemistry: The primary mobile phase, CO₂, is inexpensive, non-flammable, and readily available.[4][8] Its use drastically reduces the consumption of toxic organic solvents common in normal-phase LC, aligning with sustainability goals and lowering operational costs.[3][9][10]
-
Enhanced Solubility & Recovery: Supercritical CO₂ is an excellent solvent for a wide range of non-polar compounds, and its solvating power can be finely tuned by adding a small percentage of a polar organic co-solvent (modifier).[4][5] Post-separation, the CO₂ is easily evaporated, simplifying sample recovery and yielding highly concentrated fractions.[8]
These characteristics make SFC an exceptionally powerful tool for high-throughput screening and preparative purification of chiral compounds.[1][11]
The Unique Challenge: Separating Fluorinated Amines
Fluorinated amines represent a distinct and often challenging class of molecules for chiral separation. Their unique properties stem from two key structural features:
-
The Basic Amine Group: The nitrogen-containing amine functional group is basic and prone to strong interactions with the acidic silanol groups present on the surface of standard silica-based chiral stationary phases (CSPs). This interaction often leads to significant peak tailing, poor resolution, and in some cases, complete retention of the analyte on the column.[12][13]
-
The Fluorine Substituent(s): The high electronegativity of fluorine atoms can alter the molecule's overall polarity, dipole moment, and hydrogen bonding capabilities.[14][15] While fluorination is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity, it can also create unpredictable retention behavior and challenge the chiral recognition mechanisms of many standard CSPs.[16]
Successfully separating these enantiomers, therefore, requires a strategic approach that simultaneously manages the basicity of the amine and leverages a CSP capable of recognizing the specific stereochemical features of the fluorinated structure.
A Systematic Strategy for Method Development
Achieving a successful chiral separation in SFC is rarely a matter of chance; it is the result of a systematic process of screening and optimization.[7][17] Since the retention and selectivity of a given analyte on a specific CSP cannot be reliably predicted, an experimental, multi-parameter screening approach is essential.[18]
Pillar 1: Chiral Stationary Phase (CSP) Selection
The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation.[9][18] For fluorinated amines, a screening set should include columns with diverse chiral recognition mechanisms.
-
Polysaccharide-Based CSPs (The Workhorse): Derivatives of amylose and cellulose are the most widely used and successful CSPs in SFC.[6][9][16] Their chiral recognition ability arises from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide backbone.[9] A primary screening set should always include columns with tris(3,5-dimethylphenylcarbamate) derivatives of both cellulose and amylose.
-
Pirkle-Type and Other CSPs: While polysaccharide phases have a high success rate, other phases can provide alternative selectivity.[16] For primary amines, crown-ether based CSPs can be particularly effective.[9][19]
-
Fluorinated CSPs: The development of fluorinated stationary phases offers a complementary approach, potentially leveraging fluorophilic interactions to enhance selectivity for fluorinated analytes.[16][20] These phases can provide different elution orders compared to traditional columns.[20]
Pillar 2: Mobile Phase Composition (Co-solvent and Additives)
The mobile phase in SFC consists of supercritical CO₂ and an organic co-solvent (modifier), often with the addition of a small amount of an acidic or basic additive.
-
Co-solvents (Modifiers): The non-polar nature of CO₂ is often insufficient to elute polar molecules like amines.[5] A polar co-solvent, typically an alcohol such as methanol (MeOH) or ethanol (EtOH), is added to increase the mobile phase's solvent strength and enable analyte elution. The percentage of the co-solvent is a primary parameter for optimizing retention time.
-
Basic Additives (The Key to Good Peak Shape): For basic analytes like amines, the addition of a small concentration (typically 0.1% - 0.5%) of a basic additive to the co-solvent is crucial.[12][13] Additives like diethylamine (DEA) or isopropylamine (IPAm) act by competing with the analyte for active silanol sites on the stationary phase, effectively masking these sites and preventing undesirable interactions that cause peak tailing.[13][21] This results in sharper, more symmetrical peaks and improved resolution.
Pillar 3: Instrument Parameter Optimization
Once initial separation is achieved, further optimization can be performed by fine-tuning the instrument's physical parameters.
-
Back Pressure: The Automated Back Pressure Regulator (ABPR) maintains the system pressure. Increasing the back pressure (typically in the range of 100-200 bar) increases the density of the supercritical fluid, which in turn increases its solvating power. This generally leads to shorter retention times.
-
Temperature: Column temperature (typically 25-40°C) can influence selectivity.[7] While its effect is often less pronounced than mobile phase composition, varying the temperature can sometimes be the key to resolving closely eluting enantiomers.
-
Flow Rate: SFC allows for high flow rates (e.g., 3-5 mL/min for analytical columns) due to the low viscosity of the mobile phase.[7] Increasing the flow rate provides a rapid way to decrease analysis time, though it may come at the cost of some resolution.[7]
Experimental Protocols & Workflows
General Workflow for Chiral SFC Method Development
The following diagram outlines a logical and efficient workflow for developing a chiral SFC separation method for a novel fluorinated amine.
Caption: A systematic workflow for chiral SFC method development.
Protocol 1: Initial Method Screening
This protocol is designed for the rapid screening of multiple columns and mobile phases to identify promising starting conditions.
1. Sample Preparation:
-
Dissolve the racemic fluorinated amine sample in a suitable solvent (e.g., Methanol, Ethanol) to a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved. If solubility is an issue, adding a small amount of the basic additive (e.g., 0.1% DEA) to the sample solvent may help.[21]
2. Instrument Setup & Initial Conditions:
-
Utilize an SFC system equipped with a column switcher.
-
Install a set of 4-6 diverse chiral columns (see table below for suggestions).
-
Prepare mobile phase modifiers as listed in the table.
3. Screening Execution:
-
Create a sequence in the chromatography data system (CDS) to inject the sample onto each column using each mobile phase condition.
-
A generic gradient is often effective for initial screening (e.g., 5% to 40% modifier over 5-7 minutes) to ensure elution of the compound.
Table 1: Suggested Initial Screening Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Columns to Screen | 1. Amylose tris(3,5-dimethylphenylcarbamate)2. Cellulose tris(3,5-dimethylphenylcarbamate)3. Cellulose tris(4-chloro-3-methylphenylcarbamate)4. Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | (Same as Condition 1) |
| Mobile Phase A | Supercritical CO₂ | Supercritical CO₂ |
| Mobile Phase B | Methanol + 0.2% Diethylamine (DEA) | Ethanol + 0.2% Diethylamine (DEA) |
| Gradient | 5% to 40% B over 7 minutes | 5% to 40% B over 7 minutes |
| Flow Rate | 3.0 mL/min | 3.0 mL/min |
| Back Pressure | 150 bar | 150 bar |
| Column Temperature | 40 °C | 40 °C |
| Injection Volume | 1-5 µL | 1-5 µL |
| Detection | UV (select appropriate wavelength) or PDA | UV (select appropriate wavelength) or PDA |
4. Data Evaluation:
-
Review the chromatograms for each condition.
-
Identify the CSP and co-solvent combination that provides the best initial separation (baseline or partial resolution) and peak shape. This will be the starting point for optimization.
Protocol 2: Method Optimization
This protocol details the steps to refine the separation identified during screening.
1. Select the Best System:
-
Choose the column and co-solvent/additive combination that showed the most promising results from the screening phase.
2. Optimize Co-solvent Percentage:
-
Convert the gradient method to an isocratic (constant percentage) method. A good starting point is often 5% below the co-solvent percentage at which the compound eluted during the gradient screen.[18]
-
Perform a series of isocratic runs, varying the co-solvent percentage (e.g., 10%, 15%, 20%, 25%) to find the optimal balance between resolution and analysis time. Lower percentages generally increase retention and resolution, while higher percentages decrease them.[18]
3. Fine-Tune Additive Concentration:
-
While keeping the optimal co-solvent percentage, adjust the concentration of the basic additive (e.g., 0.1%, 0.2%, 0.3%). This can have a subtle but significant impact on peak shape and selectivity.[22]
4. Adjust Temperature and Back Pressure:
-
Evaluate the effect of column temperature (e.g., 30°C, 35°C, 40°C) on the separation.
-
Evaluate the effect of back pressure (e.g., 120 bar, 150 bar, 180 bar) on retention and resolution.
Table 2: Example of a Final Optimized Method for a Fluorinated Amine
| Parameter | Optimized Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B | Methanol + 0.1% Diethylamine (DEA) |
| Composition | Isocratic, 85% A / 15% B |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Injection Volume | 2 µL |
| Run Time | 5 minutes |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Insufficient or incorrect additive; secondary interactions with the stationary phase. | Increase the concentration of the basic additive (e.g., from 0.1% to 0.3% DEA). Try a different basic additive (e.g., Isopropylamine). |
| No Separation | The chosen CSP is not suitable for the analyte's stereochemistry. | The compound requires a different chiral recognition mechanism. Screen a wider variety of CSPs, including Pirkle-type or crown ether columns.[9][19] |
| Poor Resolution | Co-solvent percentage is too high; flow rate is too fast. | Decrease the isocratic co-solvent percentage to increase retention and improve separation. Reduce the flow rate.[7] |
| Long Retention Time | Co-solvent percentage is too low; low back pressure. | Increase the isocratic co-solvent percentage. Increase the back pressure to enhance mobile phase density and solvent strength. |
Conclusion
Supercritical Fluid Chromatography is an invaluable technology for the chiral separation of fluorinated amines, offering unparalleled speed, efficiency, and environmental benefits.[3][23] The challenges presented by the basicity of the amine and the unique electronic properties of fluorine can be overcome through a systematic method development approach. By strategically screening a diverse set of chiral stationary phases and carefully optimizing the mobile phase with the appropriate co-solvents and basic additives, researchers can develop robust and reliable methods for both analytical and preparative-scale enantioseparations. This structured workflow empowers scientists to unlock the full potential of SFC, accelerating timelines in drug discovery and development.[1]
References
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
-
Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. (2023). [Link]
-
CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. (2016). [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. (2012). [Link]
-
Should I use SFC or HPLC for my Analysis? Chromatography Today. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe. (2022). [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. (2022). [Link]
-
Supercritical Fluid Chromatography (SFC). Daicel Chiral Technologies. [Link]
-
Simple method development for SFC. Shimadzu. [Link]
-
A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. (2014). [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. (2024). [Link]
-
Chiral Separations: Using SFC to Unlock Purification Potential. BUCHI Corporation (YouTube). (2023). [Link]
-
Applications of Chiral Supercritical Fluid Chromatography. Slideshare. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC Europe. (2006). [Link]
-
Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent Technologies. (2019). [Link]
-
High-performance liquid chromatographic separation of the enantiomers of unusual α-amino acid analogues. ResearchGate. (2008). [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH National Library of Medicine. (2011). [Link]
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. (2016). [Link]
-
Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. (2013). [Link]
-
Additive concentration effects on enantioselective separations in supercritical fluid chromatography. ResearchGate. (2018). [Link]
-
Preparative SFC Method Development. Waters Corporation. [Link]
-
The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography. NIH National Library of Medicine. (2021). [Link]
-
Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. RSC Advances. (2022). [Link]
-
additives for chiral. Chromatography Forum. (2017). [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. NIH National Library of Medicine. (2014). [Link]
-
Simultaneous Determination of Fluorine and Chlorine in Marine and Stream Sediment by Ion Chromatography Combined with Alkaline Digestion in a Bomb. MDPI. (2022). [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. selvita.com [selvita.com]
- 4. youtube.com [youtube.com]
- 5. Simple method development for SFC – secrets of science [shimadzu-webapp.eu]
- 6. ymc.eu [ymc.eu]
- 7. afmps.be [afmps.be]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. Applications of Chiral Supercritical Fluid Chromatography | PPTX [slideshare.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. The Impact of Water as an Additive on the Elution of Some Basic Organic Compounds in Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06660B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. waters.com [waters.com]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. additives for chiral - Chromatography Forum [chromforum.org]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
"optimizing mobile phase for chiral separation of phenethylamines"
The following guide serves as a specialized Technical Support Center for researchers optimizing chiral separations of phenethylamines (PEAs). It is designed to move beyond generic advice, offering mechanism-based solutions and field-proven protocols.
Topic: Mobile Phase Optimization & Troubleshooting Status: Active | Tier: Level 3 (Advanced Application Support)[1]
Executive Summary: The "Basic" Challenge
Phenethylamines (PEAs)—including Amphetamine, Methamphetamine, MDMA, and Cathinones—are strong bases (
The Result: Severe peak tailing, broad peaks, and loss of resolution (
Decision Matrix: Selecting Your Workflow
Before mixing solvents, identify your analyte structure and available column chemistry.[1] Use this logic flow to determine your starting mobile phase.
Figure 1: Workflow Selector.[1] Primary amines have a unique option (Crown Ether) requiring acidic conditions, while most PEAs utilize Polysaccharide columns requiring basic conditions.[1]
Standard Operating Protocols (SOPs)
Protocol A: Polysaccharide Columns (The "Gold Standard")
Applicability: All PEAs (Amphetamine, MDMA, Cathinones).[1] Columns: Amylose/Cellulose carbamates (e.g., Chiralpak AD-H, OD-H, Lux Amylose-1).[1]
The "Magic" Mobile Phase:
-
Base Solvent: n-Hexane (90%) / Ethanol or Isopropanol (10%).[1]
-
Critical Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1]
-
Why: The DEA competes for the acidic silanol sites on the silica. Because DEA is a smaller, stronger base than most PEAs, it saturates the surface, forcing the PEA to interact only with the chiral selector.
-
Step-by-Step Preparation:
-
Premix: Add 1.0 mL of DEA to 1000 mL of the alcohol modifier (EtOH/IPA). Mix thoroughly.
-
Combine: Mix the modified alcohol with n-Hexane in the desired ratio (e.g., 90:10).
-
Degas: Sonicate for 5-10 minutes. Note: Do not vacuum filter aggressively after adding volatile amines like DEA, as the concentration may drop.
Protocol B: Polar Ionic Mode (Advanced)
Applicability: Polar PEAs or when normal phase solvents (Hexane) cause solubility issues.[1] Mobile Phase: 100% Methanol or Acetonitrile.[1] Additives: 0.1% Acetic Acid + 0.1% TEA (Acid/Base ratio 1:1).[1]
-
Mechanism:[1][2][3][4] This creates a volatile salt buffer in organic solvent, stabilizing the ionization state of the PEA while suppressing silanols.
Troubleshooting Guide (Q&A)
Issue 1: Severe Peak Tailing ( )
User Question: "I see separation, but the peaks are tailing badly. The second peak never returns to baseline."
Root Cause: Unsuppressed residual silanols.[1] The basic amine of the PEA is "sticking" to the silica support. Corrective Action:
-
Verify Additive: Ensure you added 0.1% DEA or TEA.[1]
-
Increase Concentration: Increase amine additive to 0.2% or 0.3%. Warning: Do not exceed 0.5% to avoid damaging the silica support.
-
Switch Modifier: If using Ethanol, switch to Isopropanol (IPA).[1] IPA is more viscous but often provides better peak shape for amines due to stronger hydrogen bonding capabilities.[1]
Issue 2: "Memory Effect" / Ghost Peaks
User Question: "I switched from a basic mobile phase back to neutral, but my retention times are shifting."
Root Cause: Basic additives like DEA bind strongly to the column and are difficult to wash out.[1] This is known as the "Memory Effect."[1] Corrective Action:
-
Dedicate Columns: Never use a column for neutral/acidic separations after it has been exposed to DEA/TEA.[1] Label this column "BASIC USE ONLY."
-
Regeneration: If you must revert, flush with 100% Ethanol (no additive) for at least 20 column volumes, followed by 100% IPA.[1]
Issue 3: Low Retention ( )
User Question: "My PEA elutes near the void volume (dead time). I have no resolution."
Root Cause: Solvent strength is too high.[1] Corrective Action:
-
Reduce Alcohol: Change ratio from 90:10 to 95:5 or 98:2 (Hexane:Alcohol).
-
Temperature: Lower the column temperature to 15°C or 10°C. Chiral recognition mechanisms are often enthalpy-driven and improve at lower temperatures.[1]
Additive Reference Table
| Additive | Role | Typical Conc. | Target Analytes | Notes |
| Diethylamine (DEA) | Silanol Suppressor | 0.1% v/v | Basic PEAs (MDMA, Meth) | Most common.[1] Volatile. |
| Triethylamine (TEA) | Silanol Suppressor | 0.1% v/v | Basic PEAs | Alternative to DEA.[1] Slightly less volatile.[1] |
| Trifluoroacetic Acid (TFA) | Ion Suppressor | 0.1% v/v | Acidic/Amphoteric PEAs | Use for amino acids or zwitterions.[1] |
| Ethanolamine | Basic Modifier | 0.1% v/v | Difficult Basic Amines | Stronger base; use if DEA fails.[1] |
| Perchloric Acid | Counter-ion | pH 1.0-2.0 | Primary Amines (Amphetamine) | ONLY for Crown Ether columns.[1] |
Mechanism of Action: Why Additives Work
Understanding the molecular interaction is key to troubleshooting.[1]
Figure 2: The "Shielding" Effect.[1] In Scenario B, the additive (DEA) sacrifices itself to block the acidic silanol sites, ensuring the PEA interacts only with the chiral selector.
References
-
Phenomenex. (2025).[1][5] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [1]
-
Chiralpedia. (2022).[1] Chiral HPLC separation: strategy and approaches. Retrieved from [1]
-
Regis Technologies. (2023).[1] Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [1]
-
Agilent Technologies. Development of a Method for the Chiral Separation of D/L-Amphetamine. Application Note 5994-1234EN.[1] Retrieved from [1]
-
ResearchGate. (2015).[1] Effect of basic and acidic additives on the separation of some basic drug enantiomers. Chirality 27(3). Retrieved from
-
Chiral Technologies. Instruction Manual for CROWNPAK CR(+) / CR(-). Retrieved from [1]
Sources
Technical Support Center: Synthesis of Fluorinated Phenethylamines
Welcome to the technical support center for the synthesis of fluorinated phenethylamines. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of introducing fluorine into this critical class of compounds. The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can significantly enhance the metabolic stability, binding affinity, and bioavailability of phenethylamine-based therapeutics.[1][2] However, these same properties present distinct synthetic challenges.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address common issues encountered during synthesis, purification, and scale-up.
Section 1: Troubleshooting Low Yields & Poor Reactivity
Low product yield is one of the most frequent challenges. The cause is often multifactorial, stemming from reaction conditions, reagent stability, or substrate-specific issues.
FAQ 1: My fluorination reaction is sluggish or stalls completely, resulting in low yields. What are the primary factors to investigate?
Answer: When facing low conversion, a systematic review of your reaction parameters is essential. The most common culprits are suboptimal temperature, incorrect solvent choice, and degradation of the fluorinating agent.
-
Reaction Temperature: Temperature is a critical kinetic parameter. A temperature that is too low may not provide sufficient activation energy for the reaction to proceed, while excessive heat can cause decomposition of reagents or the desired product.[3]
-
Troubleshooting Protocol:
-
Screen a temperature range. Start at the literature-reported temperature for a similar substrate.
-
Incrementally increase the temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS.
-
If product degradation is observed at higher temperatures, consider longer reaction times at a milder temperature or the use of a more reactive fluorinating agent.
-
-
-
Solvent Choice: The solvent's polarity and boiling point influence reactant solubility, reaction rate, and the reactivity of the fluoride source.[3] For nucleophilic fluorinations, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they solvate the cation of the fluoride salt, leaving a more "naked" and nucleophilic fluoride anion.[4]
-
Troubleshooting Protocol:
-
Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature.
-
If using a fluoride salt (e.g., KF, CsF), test solvents known to enhance its nucleophilicity.
-
For electrophilic fluorinations, less polar solvents like dichloromethane (DCM) or chloroform may be suitable.[3]
-
-
-
Fluorinating Agent Stability: Many fluorinating agents are sensitive to moisture and can degrade upon storage. This is especially true for reagents like DAST (diethylaminosulfur trifluoride), which can hydrolyze to release HF.[2]
-
Troubleshooting Protocol:
-
Always use freshly opened or properly stored reagents.
-
Handle moisture-sensitive reagents under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
If degradation is suspected, consider titrating the reagent or purchasing a new batch.
-
-
Troubleshooting Summary: Low Reaction Yield
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Suboptimal reaction temperature.[3] | Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to find the optimum. |
| Poor reactant solubility. | Experiment with different solvents (e.g., DMF, DMSO, MeCN for nucleophilic; DCM for electrophilic).[3] | |
| Deactivated fluorinating agent. | Use a fresh bottle of the reagent; handle under inert atmosphere.[2][5] | |
| Product Decomposition | Reaction temperature is too high. | Reduce temperature and extend reaction time; consider a milder fluorinating agent. |
| Presence of water with sensitive reagents. | Ensure anhydrous conditions using dried solvents and glassware. | |
| Inconsistent Results | Variable quality of reagents or solvents. | Source high-purity reagents and solvents; document batch numbers for traceability. |
| Inefficient stirring in heterogeneous reactions. | Use appropriate stirring mechanism (mechanical vs. magnetic) to ensure proper mixing. |
Section 2: Fluorination Strategy & Side Reactions
The choice between nucleophilic and electrophilic fluorination is a critical decision that impacts reaction setup, substrate scope, and potential side reactions.
FAQ 2: Should I use a nucleophilic or an electrophilic fluorinating agent for my phenethylamine derivative?
Answer: The choice depends primarily on the electronic nature of your substrate and the desired position of the fluorine atom.
-
Nucleophilic Fluorination (using F⁻ sources like KF, CsF, or DAST) is suitable for substrates with a good leaving group (e.g., -OTs, -OMs, -Br) at an sp³ carbon or for aromatic rings activated by electron-withdrawing groups (via SₙAr).[6] For many phenethylamine syntheses, this involves displacing a leaving group on the ethylamine side chain. A key challenge is that the fluoride anion is strongly basic, which can lead to undesired elimination side reactions.[4]
-
Electrophilic Fluorination (using "F⁺" sources like Selectfluor or N-fluorobenzenesulfonimide (NFSI)) is ideal for electron-rich substrates, such as activated aromatic rings or enolates.[7][8] This is the preferred method for directly fluorinating the phenyl ring of many phenethylamines. The mechanism is still debated but may involve a single-electron transfer (SET) or an Sₙ2-type process.[7][9]
Comparison of Fluorination Strategies
| Parameter | Nucleophilic Fluorination (e.g., KF, DAST) | Electrophilic Fluorination (e.g., Selectfluor, NFSI) |
| Fluorine Source | Nucleophilic F⁻ ("naked" fluoride)[4] | Electrophilic F⁺ (N-F bond)[7] |
| Typical Substrate | Aliphatic C with leaving group; electron-poor arenes. | Electron-rich arenes, enols, enolates, carbanions.[8] |
| Common Side Reactions | E2 elimination, hydrolysis of reagent. | Lack of regioselectivity in complex arenes, radical side reactions. |
| Key Advantage | Utilizes inexpensive fluoride salts. | Broad functional group tolerance; milder conditions for arene fluorination. |
| Key Disadvantage | Harsh conditions (high temp); strong basicity can cause side reactions.[4] | Reagents are more expensive; can be incompatible with easily oxidized groups. |
FAQ 3: I am observing significant amounts of an elimination byproduct when trying to fluorinate the ethyl side-chain. How can I suppress this?
Answer: This is a classic problem in nucleophilic aliphatic substitution, as the fluoride anion is a strong base. To favor substitution (Sₙ2) over elimination (E2), you can:
-
Use a Less Hindered Substrate: E2 reactions are favored by sterically hindered substrates. If possible, redesign the synthesis to place the leaving group on a primary carbon.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can improve the Sₙ2/E2 ratio.
-
Choose a Milder Fluorinating Agent: While traditional fluoride salts are highly basic, modern deoxyfluorination reagents like PyFluor are known to minimize elimination side products compared to DAST.[10]
Section 3: Protecting Group Management
The phenethylamine scaffold contains a reactive primary or secondary amine that must be protected to prevent unwanted side reactions, such as N-arylation or acting as a competing nucleophile.[11][12]
FAQ 4: What is the best protecting group for the amine in my phenethylamine during fluorination?
Answer: The ideal protecting group is stable to the fluorination conditions but can be removed easily without affecting the newly installed C-F bond or other functional groups.[13]
-
For Electrophilic Fluorination: A tert-Butoxycarbonyl (Boc) group is often an excellent choice. It is stable to the typically neutral or mildly acidic conditions of electrophilic fluorination and is easily removed with a strong acid like trifluoroacetic acid (TFA).[14][15]
-
For Nucleophilic Fluorination: If using highly basic conditions (e.g., KF), a Boc group may be too labile. A Benzyloxycarbonyl (Cbz) group is more robust and is typically removed via hydrogenolysis (H₂/Pd), which is compatible with most C-F bonds.[14][15]
Experimental Protocol: Boc Protection of a Phenethylamine
-
Dissolution: Dissolve the phenethylamine hydrochloride salt (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium carbonate (2.5 eq) and stir until the solid dissolves.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Workup: Once the reaction is complete, perform an aqueous workup to remove water-soluble components. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly or purified by column chromatography if necessary.
Section 4: Advanced Topics: Late-Stage Fluorination
Late-stage fluorination (LSF) is the introduction of a fluorine atom at a late step in a complex synthesis, which is highly valuable for drug discovery and the synthesis of PET imaging agents with the ¹⁸F isotope.[16][17]
FAQ 5: I need to introduce an ¹⁸F label for a PET tracer. What are the unique challenges?
Answer: Radiofluorination with ¹⁸F presents significant challenges beyond standard synthesis due to its short 110-minute half-life.[18]
-
Speed is Critical: The entire synthesis, purification, and formulation must be completed in under 2-3 half-lives. This necessitates highly efficient and rapid reactions.
-
Low Reactant Concentration: The ¹⁸F is produced on a nanomolar scale. Reactions must be robust and high-yielding even at these minute concentrations.
-
Nucleophilic ¹⁸F⁻ is Preferred: Cyclotron production typically yields [¹⁸F]fluoride, making nucleophilic substitution the most practical approach. However, developing electrophilic ¹⁸F fluorinating reagents from [¹⁸F]fluoride is an active and important area of research.[18][19]
-
Automation: Due to the high radioactivity, syntheses are almost always performed in automated synthesis modules to minimize operator exposure.[5] This requires that the chemistry be robust and reproducible.
Developing a successful LSF strategy often involves transition-metal catalysis, such as palladium- or copper-mediated reactions, to achieve the required speed and selectivity under mild conditions.[4][16]
References
- Technical Support Center: Optimizing Reaction Conditions for Fluorinated Pyrazinones. Benchchem.
-
Sharma, R., et al. (2016). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine. Available from: [Link]
-
Dal Cason, T. A., et al. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Available from: [Link]
-
Pan, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Ritter, T. (2013). Late-Stage Fluorination. Blucher Proceedings. Available from: [Link]
-
Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Available from: [Link]
-
El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. (2014). Pharmaceutical Technology. Available from: [Link]
-
O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs? Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Fluorination Reactions. Professor Steven V. Ley Research Group, University of Cambridge. Available from: [Link]
- Amino Acid Derivatives for Peptide Synthesis. Various Sources.
-
nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. Available from: [Link]
-
Lee, E., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society. Available from: [Link]
-
NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Journal of the Chemical Society. Available from: [Link]
-
Nucleophilic Fluorination. The Doyle Group, UCLA. Available from: [Link]
-
Electrophilic fluorination. Wikipedia. Available from: [Link]
-
Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. Available from: [Link]
-
Nitromethane-the secret of electrophilic fluorination reagent activation. (2020). Chinese Chemical Society. Available from: [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Various Sources.
-
Umemoto, T. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
JWH-018. Wikipedia. Available from: [Link]
-
Mossine, A. V., et al. (2015). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science. Available from: [Link]
-
[Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. (1983). PubMed. Available from: [Link]
-
Nucleophiles and Electrophiles. The Organic Chemistry Tutor. YouTube. Available from: [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available from: [Link]
- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Various Sources.
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nucleophilic fluorination reactions: Topics by Science.gov [science.gov]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 11. peptide.com [peptide.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. jocpr.com [jocpr.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Late-stage [18F]fluorination: new solutions to old problems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 19. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Separation Science Help Desk: Reducing Peak Tailing for Basic Compounds
Current Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Separation Science Help Desk. You are likely here because your basic compounds (amines, alkaloids, pyridines) are eluting with asymmetry factors (
In reverse-phase HPLC (RP-HPLC), peak tailing of basic compounds is rarely a random error; it is a deterministic result of secondary interactions —specifically, the ion-exchange mechanism between your positively charged analyte and the negatively charged residual silanols on the silica support.
This guide is structured as a series of Support Tickets addressing the root causes: Chemistry, Hardware, and Physics.
Module 1: The Diagnostic Framework
Ticket #001: Is it the Column, the System, or the Chemistry?
Before altering your method, you must isolate the source of the tailing. Tailing can be caused by physical voids (hardware) or chemical interactions (method).[1]
Diagnostic Workflow
Follow this logic gate to determine the root cause.
Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.
Module 2: Mobile Phase Strategy (The Chemical Fix)
Ticket #002: "I cannot change my column, but I need better peak shape."
If the diagnosis points to "Chemistry," the culprit is almost certainly Silanol Activity .
The Mechanism:
Silica supports have surface silanol groups (
- of Silanols: ~3.5 – 4.5.
-
At pH > 4: Silanols ionize to
. -
Basic Analytes: At neutral pH, bases are protonated (
). -
Result: The
acts as a cation exchanger, holding onto the longer than the bulk hydrophobic retention, creating a "tail."
Protocol A: The "Low pH" Suppression
This is the most robust method for standard silica columns (C18).
-
Target pH: Adjust mobile phase aqueous buffer to pH 2.0 – 2.5 .
-
Mechanism: At pH 2.5, silanols are protonated (neutral,
). The ion-exchange site is effectively "turned off." -
Buffer Selection: Use Phosphate or Formate buffers. Avoid Acetate (poor buffering capacity at pH 2.5).
Protocol B: The "Chaotropic" Shield (High Ionic Strength)
If you must work at neutral pH, you must overwhelm the active sites with salt.
-
Concentration: Increase buffer concentration from 10 mM to 25–50 mM .
-
Mechanism: The cation in the buffer (e.g.,
or ) competes with your analyte for the silanol sites. -
Warning: Do not precipitate salts when mixing with high % organic solvent (e.g., >70% ACN with 50 mM Phosphate).
Protocol C: Silanol Blockers (Triethylamine)
For older "Type A" silica columns, you may need a competitive amine.
-
Additive: Triethylamine (TEA).[2]
-
Concentration: Add 10–20 mM (approx. 0.1% - 0.2%) TEA to the aqueous mobile phase.
-
Adjustment: Adjust pH after adding TEA, as it is highly basic.
-
Mechanism: TEA is a small, sterically accessible base that saturates the silanol sites, preventing the bulky drug molecule from interacting.
Table 1: Mobile Phase Selection Guide for Basic Compounds
| Strategy | Recommended Buffer | pH Range | Mechanism of Action |
| Silanol Suppression | Phosphate, Formate, TFA | 2.0 – 3.0 | Protonates silanols ( |
| Base Suppression | Ammonium Bicarbonate, Ammonia | 10.0 – 11.0 | Deprotonates the analyte ( |
| Site Competition | TEA, Dimethyloctylamine | 6.0 – 8.0 | Competes for silanol binding sites (Sacrificial base). |
| Ion Pairing | Hexanesulfonate, Octanesulfonate | 2.0 – 4.0 | Forms neutral complex with analyte; alters selectivity significantly. |
Module 3: Stationary Phase Selection (The Hardware Fix)
Ticket #003: "I am developing a new method. Which column should I choose?"
Modern column technology renders many "chemical fixes" obsolete. If you are starting fresh, do not use a standard C18 column.
Option 1: Hybrid Particles (High pH Stable)
-
Technology: Ethylene-Bridged Hybrid (BEH) or similar organic-inorganic hybrids.
-
Why it works: These columns are stable up to pH 12.
-
The Protocol: Run your separation at pH 10.5 using 10mM Ammonium Hydroxide.
-
Result: Your basic compound (
~9) becomes neutral. Neutral molecules do not interact with silanols. This often produces the sharpest possible peaks for strong bases.
Option 2: Charged Surface Hybrids (CSH)
-
Technology: The surface is modified to have a slight positive charge.[3]
-
Why it works: Electrostatic repulsion. The positive surface repels the positive basic analyte, preventing it from touching the surface silanols.[3]
-
Best for: Low ionic strength mobile phases (e.g., Formic Acid in LC-MS).
Option 3: Embedded Polar Groups (EPG) [4]
-
Technology: A polar group (amide, carbamate) is embedded in the alkyl chain (e.g., "Bonus-RP", "Polar Embedded").[5]
-
Why it works: The polar group creates a hydration layer (water shield) near the silica surface, physically blocking the analyte from accessing residual silanols.
Figure 2: Decision matrix for selecting stationary phases for basic analytes.
Module 4: Sample Load & Preparation
Ticket #004: "My peaks look like shark fins."
If your peak has a sharp front and a long tail, and the retention time shifts slightly with concentration, you are experiencing Mass Overload .[6]
The Physics: At high concentrations, you saturate the adsorption sites on the column (Langmuir Isotherm). The center of the peak travels faster than the tail because the stationary phase is "full."
Troubleshooting Protocol:
-
Dilution Test: Dilute sample 1:10. If the tailing factor improves significantly, it is overload.[7]
-
Injection Solvent: Ensure your sample is dissolved in a solvent weaker than your mobile phase (e.g., if starting gradient is 10% ACN, dissolve sample in 5% ACN). Dissolving in 100% ACN will cause "solvent wash-through" and terrible peak shape.
References
-
Dolan, J. W. (2005). Overload or Minor Peak? LCGC North America.
-
McCalley, D. V. (2010). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A.
-
Waters Corporation. (2021). Peak Shape Changes with Increased Injection Volume.[8]
-
Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC?
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?
Sources
- 1. chromtech.com [chromtech.com]
- 2. welch-us.com [welch-us.com]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. hplc.eu [hplc.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
"optimization of temperature in chiral column chromatography"
Topic: Optimization of Temperature in Chiral Column Chromatography
Welcome to the Chiral Applications Support Module
Status: Online Operator: Senior Application Scientist Ticket ID: T-OPT-CHIRAL-001
Executive Summary:
Temperature is often the most underutilized variable in chiral method development. While solvent screening (mobile phase) is the primary driver of selectivity, temperature is the "fine-tuner" that can make the difference between a split peak and baseline resolution (
However, chiral thermodynamics are non-intuitive. Unlike achiral reversed-phase chromatography, where increasing temperature almost universally decreases retention and improves efficiency, chiral separations are governed by the Enthalpy-Entropy Compensation principle. This guide will help you navigate these complexities to optimize your separation.
Module 1: The Fundamentals (Thermodynamics)
Q: Why doesn't cooling the column always improve resolution?
A: It is a common misconception that lower temperatures always yield better separation. This assumes the separation is purely enthalpy-driven (
-
Enthalpy (
): The heat energy difference between the enantiomer-stationary phase complexes.[1] (Favors low T). -
Entropy (
): The disorder/freedom difference. (Favors high T).
The relationship is governed by the van't Hoff equation :
[1]-
Scenario A (Enthalpy Driven): The term
dominates. Lowering increases (Selectivity).[2][3] This is the most common scenario (~70-80% of cases). -
Scenario B (Entropy Driven): The term
dominates. Increasing increases .[3] This often occurs with inclusion-type mechanisms (e.g., Cyclodextrins) or specific polysaccharide conformations.
Q: What is the "Iso-enantioselective Temperature"?
A: This is the critical temperature (
-
At
: , meaning .[1] Co-elution occurs. -
Danger Zone: If you run your method near
, you will see zero separation regardless of column efficiency ( ). -
Elution Reversal: Crossing
reverses the elution order of the enantiomers.[4]
Module 2: Troubleshooting Specific Scenarios
Issue 1: "I lowered the temperature to 10°C, but my resolution got worse."
Diagnosis: You are likely dealing with an entropy-driven separation or approaching the
-
Heat it up: Try raising the temperature to 35°C or 40°C.
-
Check the van't Hoff plot: Run three points (e.g., 15°C, 25°C, 40°C). If the slope is positive, your separation improves with heat.[1]
Issue 2: "My peaks are separated, but the second peak is extremely broad at low temperature."
Diagnosis: Kinetic limitation / Mass Transfer. At low temperatures (e.g., <15°C), the viscosity of the mobile phase increases (especially in Normal Phase with alcohols like IPA). This slows down the mass transfer of the analyte in and out of the chiral pores. Corrective Action:
-
Increase Flow Rate (if pressure allows): Sometimes higher linear velocity can offset diffusion issues, though rarely at low T.
-
Switch Mobile Phase: If using Ethanol/Hexane, switch to Methanol/Acetonitrile (if column compatible) to reduce viscosity.
-
SFC Option: If available, move the method to Supercritical Fluid Chromatography (SFC). The low viscosity of supercritical CO₂ maintains high efficiency even at low temperatures.
Issue 3: "There is a 'plateau' or raised baseline between my two peaks."
Diagnosis: On-column Racemization. If the analyte is chirally unstable (e.g., atropisomers with low rotational barriers), the enantiomers are interconverting during the run. Corrective Action:
-
Cool Down Immediately: Lower the temperature to 5°C or 10°C. This raises the energy barrier for racemization, "freezing" the enantiomers in their distinct states.
-
Speed Up: Increase flow rate to reduce the residence time on the column.
Issue 4: "The elution order flipped when I transferred the method from winter (lab at 18°C) to summer (lab at 25°C)."
Diagnosis: You are operating dangerously close to the
-
Move away from
: Change the temperature significantly (by +/- 15°C) to get into a robust region. -
Change Mobile Phase: Modifying the alcohol modifier (e.g., changing from Ethanol to IPA) will shift the
entirely.
Module 3: Optimization Protocol (The Temperature Scan)
Do not guess. Use this systematic workflow to determine the optimal temperature.
The Workflow Visualization
Figure 1: Decision tree for systematic temperature optimization in chiral chromatography.
Step-by-Step Protocol
1. The Initial Scan (3-Point Check) Instead of random adjustments, run your sample at three distinct temperatures while keeping the mobile phase constant.
-
Low: 15°C (Ensure your chiller is working).
-
Mid: 25°C (Standard).
-
High: 40°C (Do not exceed column limits; typically 40°C for coated phases, higher for immobilized).
2. Data Analysis (The van't Hoff Plot)
Calculate the Selectivity Factor (
| Temperature (°C) | 1/T (Kelvin^-1) | Retention k1 | Retention k2 | Selectivity ( | ln( | Interpretation |
| 15°C | 0.00347 | 2.50 | 3.00 | 1.20 | 0.182 | Enthalpy dominant |
| 25°C | 0.00335 | 2.10 | 2.41 | 1.15 | 0.139 | Standard |
| 40°C | 0.00319 | 1.80 | 1.98 | 1.10 | 0.095 | Lower selectivity |
-
If
decreases as T increases (as shown above): The system is Enthalpy Driven . Action: Operate at the lowest temperature where pressure and peak shape are acceptable. -
If
increases as T increases: The system is Entropy Driven . Action: Operate at higher temperatures (35-45°C).
3. Robustness Check
Once an optimal temperature is found (e.g., 15°C), validate the method at
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB & IC Columns. (Operating conditions and temperature limits).
-
Sigma-Aldrich (Supelco). Chiral HPLC Column Selection and Method Development Guide. (General guidelines on temperature effects).
-
MDPI (Journal of Chromatography).Enantioseparation of Proton Pump Inhibitors... Enantiomer Elution Order Reversal. (Detailed discussion on
and thermodynamic parameters). -
Regis Technologies. Getting Started with Chiral Method Development: Optimization. (Racemization and temperature control).[1][3][4][5][6][7]
Sources
- 1. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ct-k.com [ct-k.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Technical Support Center: Chiral Stationary Phase Selection for Fluorinated Amines
Welcome to the technical support center for the chiral separation of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the appropriate chiral stationary phase (CSP) and troubleshooting common issues encountered during experimentation. The introduction of fluorine into amine-containing molecules, a common strategy in modern drug development, presents unique challenges and opportunities for enantioseparation.[1][2][3] This resource provides in-depth, experience-driven guidance to achieve robust and reliable chiral separations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of fluorinated amines challenging, and how does fluorine's presence influence CSP selection?
A1: The separation of fluorinated amines is challenging due to the unique electronic properties of fluorine. As the most electronegative element, it can alter the molecule's polarity, basicity (pKa) of the amine, and conformational rigidity. These changes directly impact the interactions required for chiral recognition.[4]
-
Electronic Effects: Fluorine's electron-withdrawing nature can reduce the hydrogen-bonding capability of the amine group, a key interaction point for many CSPs.
-
Altered Interactions: The presence of fluorine can introduce new potential interactions, such as dipole-dipole and ion-dipole forces, which may not be the primary recognition mechanisms for traditional CSPs.[5] It can also affect the electron density of nearby aromatic rings, influencing π-π interactions.[4]
-
Conformational Rigidity: Fluorination can sometimes lead to a more rigid molecular structure, which can either enhance or hinder the "fit" into the chiral selector's binding pocket.
Therefore, CSP selection must consider these altered properties. A phase that relies solely on strong hydrogen bonding with the amine might be less effective. Instead, CSPs offering multiple interaction modes, such as π-π interactions, dipole-dipole interactions, and steric inclusion, are often more successful.[5]
Q2: What are the first-line chiral stationary phases I should screen for a novel fluorinated amine?
A2: For a novel fluorinated amine, a systematic screening approach using a diverse set of CSPs is the most efficient strategy.[6] The most popular and often successful columns for this class of compounds are polysaccharide-based CSPs.[7][8]
-
Polysaccharide-Based CSPs (Amylose and Cellulose Derivatives): These are the workhorses of chiral separations and should be your starting point.[7][8] They offer a wide range of selectivities due to their complex three-dimensional structures, which allow for a combination of hydrogen bonding, π-π interactions, and steric hindrance.[5][7] Coated cellulose and amylose phases are versatile, though some newer immobilized versions offer broader solvent compatibility.[8]
-
Expert Tip: Start with columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) as they have shown broad applicability. An amylose-based CSP is often more helical in structure compared to cellulose-based ones, which can lead to different selectivities.[7][9]
-
-
Pirkle-Type (Brush-Type) CSPs: These CSPs are based on smaller, synthetic chiral selectors that often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5][10] They can be particularly effective for analytes with aromatic rings.[10][11] The Whelk-O1 is a very versatile Pirkle-type phase that incorporates both π-acceptor and π-donor characteristics.[10]
-
Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These phases are useful for separating polar and ionizable compounds like amines.[12][13][14] They offer a complex array of interaction sites, including hydrophobic pockets, ionizable groups, and hydrogen bond donors and acceptors.[14] Vancomycin-based CSPs have shown good results for some fluorinated amino compounds.[12]
Q3: I'm not getting any separation on my primary screening columns. What should I try next?
A3: If initial screening fails, a logical next step is to reconsider both the stationary and mobile phases.
-
Expand Your CSP Selection: If you started with polysaccharide phases, consider trying a Pirkle-type or a macrocyclic glycopeptide CSP, as their chiral recognition mechanisms are different.[5][10][12]
-
Mobile Phase Modification: The mobile phase is a powerful tool for manipulating selectivity.[7]
-
For Normal Phase: Adjust the alcohol modifier (e.g., isopropanol, ethanol) concentration. Small changes can have a significant impact. Adding a basic additive like diethylamine (DEA) or a volatile salt can improve peak shape and sometimes induce separation for basic amines.[6]
-
For Reversed-Phase: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. For amines, a slightly acidic pH can ensure consistent protonation. The use of a fluorinated eluent, such as trifluoroethanol, with a standard C8 or C18 column has been shown to improve the separation of fluorinated compounds.[15]
-
-
Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[7] Decreasing the temperature generally increases chiral selectivity by enhancing weaker bonding forces, although this may lead to broader peaks.[6] Conversely, increasing the temperature can improve efficiency and peak shape.[6][15]
-
Derivatization: If direct separation is unsuccessful, consider derivatizing the amine with a chiral or achiral reagent.[16] This creates diastereomers that can often be separated on a standard achiral column (e.g., C18) or may enhance interaction with a CSP.[11][16]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| No Separation (Single Peak) | 1. Inappropriate CSP selection. 2. Mobile phase is too strong or lacks the necessary components for interaction. 3. The analyte lacks sufficient interaction points for the chosen CSP. | 1. Switch CSP Type: If using a polysaccharide phase, try a Pirkle-type or macrocyclic glycopeptide phase to engage different chiral recognition mechanisms.[5][10][12] 2. Modify Mobile Phase: In normal phase, decrease the alcohol content. In reversed-phase, try a different organic modifier or adjust the pH.[6] For amines, adding a basic modifier like DEA can be crucial for good peak shape and interaction. 3. Consider Derivatization: If the analyte has limited functional groups for interaction, derivatization can introduce new sites for chiral recognition.[11] |
| Poor Resolution (Overlapping Peaks) | 1. Suboptimal mobile phase composition. 2. High temperature reducing selectivity. 3. Flow rate is too high. | 1. Fine-tune Mobile Phase: Make small, incremental changes to the modifier percentage. Sometimes a 1-2% change can dramatically improve resolution. 2. Decrease Temperature: Lowering the column temperature can enhance the subtle energy differences between the analyte-CSP diastereomeric complexes, thus increasing selectivity.[6] 3. Reduce Flow Rate: Chiral separations often benefit from lower flow rates, which allow more time for the equilibrium between the analyte and the CSP to be established.[6] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the silica support (especially for basic amines). 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Add Mobile Phase Additives: For basic amines, add a competing base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%). This will block active silanol groups on the silica support.[6] 2. Reduce Sample Concentration: Inject a more dilute sample to ensure you are operating within the linear range of the column's capacity. 3. Match Sample Solvent: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Irreproducible Retention Times | 1. Insufficient column equilibration. 2. Temperature fluctuations. 3. Mobile phase instability. | 1. Ensure Thorough Equilibration: Allow at least 10-20 column volumes of the new mobile phase to pass through the column before injecting. Some CSPs, like CHIROBIOTIC columns, may require longer equilibration times.[6] 2. Use a Column Oven: Maintain a constant and controlled temperature to within ±1°C to ensure reproducible thermodynamics of partitioning.[6] 3. Prepare Fresh Mobile Phase: Prepare mobile phases daily and ensure they are well-mixed and degassed. |
Experimental Protocols & Workflows
Protocol 1: Systematic CSP Screening for a Novel Fluorinated Amine
-
Analyte Preparation: Prepare a 1 mg/mL stock solution of the racemic fluorinated amine in a suitable solvent (e.g., methanol, ethanol). Dilute to a working concentration of 0.1-0.2 mg/mL with the initial mobile phase.
-
Column Selection: Select a screening set of 3-4 columns with diverse selectivities. A recommended starting set includes:
-
An amylose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate))
-
A cellulose-based CSP (e.g., tris(3,5-dimethylphenylcarbamate))
-
A Pirkle-type CSP (e.g., Whelk-O1)
-
-
Initial Screening Conditions (Normal Phase):
-
Mobile Phase: Start with a conservative mobile phase like 90:10 Hexane/Isopropanol (v/v) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature: 25°C.
-
Detection: UV, at a wavelength where the analyte has good absorbance.
-
-
Execution:
-
Equilibrate the first column with the mobile phase for at least 20 column volumes.
-
Inject the sample.
-
If no elution occurs after 30 minutes, or if a single sharp peak elutes early, adjust the mobile phase (e.g., increase isopropanol to 20%).[6]
-
Repeat for each column in the screening set.
-
-
Data Evaluation: Analyze the chromatograms for any sign of peak splitting or broadening, which indicates partial separation. The column that shows the best initial separation is chosen for further optimization.
Diagram: CSP Selection Workflow
This diagram illustrates a logical workflow for selecting a chiral stationary phase for a fluorinated amine, from initial screening to method optimization.
Caption: A systematic workflow for chiral method development for fluorinated amines.
References
-
Playing with Selectivity for Optimal Chiral Separation | LCGC International. (2023). Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.). Available at: [Link]
-
Chiral HPLC and SFC Columns - Columnex LLC. (n.d.). Available at: [Link]
-
Method for calculating and determining absolute configuration of chiral amines according to nuclear magnetic resonance fluorine spectrum theory - Patsnap Eureka. (n.d.). Available at: [Link]
-
(PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - ResearchGate. (2016). Available at: [Link]
-
Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases - ResearchGate. (n.d.). Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Available at: [Link]
-
Fluorine enables separation-free 'chiral chromatographic analysis' - analytica-world.com. (2020). Available at: [Link]
-
CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Ukrainian Chemistry Journal. (2025). Available at: [Link]
-
(PDF) The effect of fluorine substitution on chiral recognition: Interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol - ResearchGate. (2013). Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. (n.d.). Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014). Available at: [Link]
-
Macrocyclic glycopeptides- and derivatized cyclofructan-based chiral stationary phases for the enantioseparation of fluorinated - SZTE Publicatio Repozitórium. (2022). Available at: [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Available at: [Link]
-
Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F - ResearchGate. (n.d.). Available at: [Link]
-
Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds | ACS Omega. (2022). Available at: [Link]
-
Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents - ResearchGate. (n.d.). Available at: [Link]
-
High-performance liquid chromatographic enantioseparation of fluorinated cyclic (3)-amino acid derivatives on polysaccharide-based chiral stationary phases. Comparison with nonfluorinated counterparts | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles - MDPI. (2024). Available at: [Link]
-
Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. (2022). Available at: [Link]
-
Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia. (2022). Available at: [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PubMed Central. (2021). Available at: [Link]
-
The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters - MDPI. (2024). Available at: [Link]
-
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (n.d.). Available at: [Link]
-
Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - PMC - NIH. (2023). Available at: [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023). Available at: [Link]
-
Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review. (2017). Available at: [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed. (n.d.). Available at: [Link]
-
Fluorine Enables Separation-free "Chiral Chromatographic Analysis" - Chinese Academy of Sciences. (2020). Available at: [Link]
-
Trouble with chiral separations - May 20 2020 - Chromatography Today. (2020). Available at: [Link]
-
(PDF) The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters - ResearchGate. (2024). Available at: [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation. (n.d.). Available at: [Link]
-
Altering glycopeptide antibiotic biosynthesis through mutasynthesis allows incorporation of fluorinated phenylglycine residues - RSC Publishing. (2018). Available at: [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. (n.d.). Available at: [Link]
-
26 questions with answers in CHIRAL HPLC | Science topic - ResearchGate. (n.d.). Available at: [Link]
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed. (n.d.). Available at: [Link]
Sources
- 1. ucj.org.ua [ucj.org.ua]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 13. mdpi.com [mdpi.com]
- 14. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ghost Peaks in HPLC Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Ghost peaks, those unexpected and unwelcome signals in your chromatogram, can be a significant source of frustration, leading to inaccurate quantification and questionable results.[1][2][3][4] This guide provides a comprehensive framework for understanding, identifying, and eliminating these chromatographic artifacts. As a self-validating system, the protocols herein are designed to systematically isolate the source of the problem, ensuring a logical and efficient troubleshooting process.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about ghost peaks in HPLC analysis.
Q1: What are ghost peaks in HPLC?
Ghost peaks, also referred to as artifact or system peaks, are signals in a chromatogram that do not originate from the injected sample.[1][2] They can appear in both sample and blank injections, complicating data interpretation and potentially interfering with the quantification of analytes of interest.[1][2][5] These peaks are particularly problematic in high-sensitivity analyses and gradient elution methods.[2][4]
Q2: What are the most common causes of ghost peaks?
Ghost peaks can arise from a variety of sources within the HPLC system, the mobile phase, or the sample itself. The most frequent culprits include:
-
Mobile Phase Contamination: Impurities in solvents, even in HPLC-grade reagents, can accumulate on the column and elute as ghost peaks, especially during gradient runs.[2][6] Prolonged use of the same mobile phase can also lead to the growth of organic substances.[1][2][7]
-
System Contamination: Carryover from previous injections is a primary cause, where residual sample adheres to the injector needle, valve, or other components.[2][5][7][8] Worn pump seals and contaminated tubing can also leach impurities into the flow path.[2]
-
Sample Preparation: Contaminants can be introduced from glassware, vials, caps, or during sample filtration and extraction steps.[2] Sample degradation over time can also generate unexpected peaks.[5][7]
-
Column Issues: An aging or fouled column can bleed stationary phase or release previously adsorbed contaminants.[2]
Q3: How can I quickly determine if an unexpected peak is a ghost peak?
A systematic approach is key to identifying ghost peaks. Here are the initial steps:
-
Analyze a Blank Injection: Inject your mobile phase (or the solvent used to dissolve your sample) as a blank. If the unexpected peak appears in the blank run at a similar retention time, it is likely a ghost peak originating from the system or mobile phase.[1][9]
-
Perform a "No-Injection" Blank: Run your gradient method without an injection. The appearance of a peak in this run strongly suggests a source within the HPLC system or mobile phase, independent of the injection process.[3][6]
-
Examine Peak Characteristics: Ghost peaks often have a different peak shape (e.g., broader or more distorted) compared to the sharp, well-defined peaks of your analytes.[1]
In-Depth Troubleshooting Guides
When the source of a ghost peak is not immediately obvious, a more detailed, systematic investigation is required. These guides provide a logical workflow to pinpoint and resolve the issue.
Guide 1: Isolating the Source of Contamination
This guide follows a process of elimination to determine whether the ghost peak originates from the HPLC system, the mobile phase, or the sample preparation process.
The following diagram illustrates a logical sequence for diagnosing the source of ghost peaks.
Caption: A logical workflow for diagnosing the origin of ghost peaks.
Guide 2: Mobile Phase Troubleshooting
Contaminants in the mobile phase are a frequent source of ghost peaks, particularly in gradient analysis.[2][6]
Q: My ghost peak appears in a "no-injection" blank run. How do I confirm it's from the mobile phase?
A: This indicates the contaminant is entering the column from the mobile phase or the system components upstream of the injector.
Step-by-Step Protocol:
-
Prepare Fresh Mobile Phase: Use the highest purity solvents (HPLC or MS-grade) and freshly prepared aqueous components.[1][2] Use new, thoroughly cleaned glassware.
-
Degas Thoroughly: Dissolved gases in the mobile phase can create baseline disturbances and peaks.[1][2][7] Ensure proper degassing through methods like sonication, vacuum degassing, or helium sparging.[2]
-
Test Individual Solvents: If using a multi-component mobile phase, run gradients with each individual component to see if the ghost peak is associated with a specific solvent.
-
Consider In-line Filters or Traps: Installing a "ghost trap" column between the pump and the injector can effectively remove impurities from the mobile phase before they reach the analytical column.[5][6][10]
| Common Mobile Phase Contaminants | Potential Source |
| Plasticizers (e.g., Phthalates) | Plastic containers, tubing |
| Amines | Leached from certain types of glass |
| Hydrocarbons | General lab environment, solvents |
| Water Contamination | Impurities in the water purification system |
Guide 3: HPLC System Troubleshooting
If the mobile phase has been ruled out, the source of contamination likely lies within the HPLC system itself.[4]
Q: The ghost peak is absent in a "no-injection" run but present in a blank injection. What does this mean?
A: This pattern strongly points to injector carryover, where remnants of a previous sample are introduced with the blank injection.[5][8]
Step-by-Step Protocol for System Decontamination:
-
Injector and Needle Wash:
-
Ensure the needle wash solution is appropriate for your samples (a solvent that effectively dissolves the sample).[8]
-
Increase the duration or frequency of the needle wash.
-
If the problem persists, manually clean the injector components according to the manufacturer's guidelines. A faulty rotor seal can be a source of carryover.[8]
-
-
System Flushing: A thorough system flush can remove contaminants that have accumulated in the tubing, pump heads, or detector cell.
-
Disconnect the column.
-
Flush the system sequentially with a series of solvents of varying polarity. A common sequence is:
-
HPLC-grade water
-
Isopropanol
-
Methanol
-
Acetonitrile
-
-
Flush each solvent for at least 30 minutes at a moderate flow rate.
-
-
Column Cleaning: If the contamination is suspected to be on the column, a dedicated cleaning procedure should be performed. This may involve reversing the column (if permitted by the manufacturer) and washing with strong solvents.[11]
Guide 4: Sample and Preparation Troubleshooting
If the ghost peak only appears when a sample is injected and not in blank injections, the source is likely contamination introduced during sample preparation or sample degradation.[5]
Q: My blank runs are clean, but my samples consistently show an extra peak. What should I check?
A: The focus should be on every step of your sample preparation workflow.
Step-by-Step Protocol:
-
Evaluate Consumables:
-
Test different brands or batches of vials, caps, and septa.
-
Ensure all glassware is scrupulously clean.
-
If using filters, analyze a filtered blank to check for leachables.
-
-
Assess Sample Stability:
-
Analyze a freshly prepared sample immediately.
-
If available, use an autosampler with cooling to prevent degradation of thermally labile compounds.[5]
-
-
Review Sample Diluent:
-
Ensure the sample diluent is free of contaminants.
-
Ideally, the sample should be dissolved in the initial mobile phase to avoid solvent mismatch effects that can sometimes manifest as peak shape issues or ghost peaks.[11]
-
By methodically working through these guides and protocols, you can effectively diagnose the root cause of ghost peaks, ensuring the integrity and reliability of your HPLC data.
References
-
What Is Ghost Peaks | PDF | Chromatography - Scribd. (n.d.). Retrieved from [Link]
-
Ghost peaks with same intensity in every injection - Chromatography Forum. (2017, July 19). Retrieved from [Link]
-
How to Identify Ghost Peaks in U/HPLC | Phenomenex. (2025, July 2). Retrieved from [Link]
-
Ghost Peaks: How to Spot and Remove Them in HPLC - Phenomenex. (2015, October 8). Retrieved from [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. (n.d.). Retrieved from [Link]
-
Avoiding Ghost Peaks in HPLC Analysis Using a Ghost Hunter Column. (2023, March 23). Retrieved from [Link]
-
Conquer Ghost Peaks in HPLC: Identification and Elimination - Separation Science. (2024, July 4). Retrieved from [Link]
-
Ghost Peaks in HPLC - 5 common sources - Axion Labs. (n.d.). Retrieved from [Link]
-
Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. (n.d.). Shimadzu. Retrieved from [Link]
-
What causes a “ghost” peak and what can I do to prevent this? - Waters - Wyatt Technology. (n.d.). Retrieved from [Link]
-
Ghost Peak Investigation in a Reversed-Phase Gradient LC System - LCGC International. (2011, November 1). Retrieved from [Link]
Sources
- 1. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 2. sepscience.com [sepscience.com]
- 3. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. Ghost peaks with same intensity in every injection - Chromatography Forum [chromforum.org]
- 7. scribd.com [scribd.com]
- 8. Ghost Peaks: How to Spot and Remove Them in HPLC [phenomenex.com]
- 9. wyatt.com [wyatt.com]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. bvchroma.com [bvchroma.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Separation of Phenethylamines: A Comparative Analysis
For Immediate Application in Research, Development, and Quality Control
The stereoisomeric composition of phenethylamines is a critical determinant of their pharmacological and toxicological profiles. For researchers, scientists, and drug development professionals, the ability to accurately separate and quantify enantiomers is not merely an analytical exercise but a fundamental requirement for ensuring product safety, efficacy, and regulatory compliance.[1] This guide provides a comparative analysis of the principal techniques for chiral phenethylamine separation, grounded in experimental data and practical insights to inform your method development and selection.
The Imperative of Stereospecific Analysis
Many phenethylamine-based drugs exhibit significant enantiomeric differences in their biological activity. For instance, the S-(+)-enantiomer of amphetamine is a potent central nervous system stimulant, while the R-(-)-enantiomer has more pronounced effects on the peripheral nervous system.[2] Illicit synthesis of these compounds often results in a racemic mixture, and therefore, chiral analysis can be crucial in forensic investigations to distinguish between pharmaceutical-grade substances and illicitly produced drugs.[2] This underscores the necessity for robust analytical methods capable of resolving these stereoisomers.
High-Performance Liquid Chromatography (HPLC): The Foundational Technique
Chiral HPLC is the most established and versatile method for the enantioseparation of phenethylamines.[3][4] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.[5]
Key Considerations for Chiral HPLC of Phenethylamines:
-
Chiral Stationary Phases (CSPs): The choice of CSP is paramount. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used due to their broad applicability. Macrocyclic glycopeptide phases are also effective, particularly for polar phenethylamines.
-
Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol modifier, plays a crucial role in achieving separation. The addition of acidic or basic additives is often necessary to improve peak shape and resolution for ionizable phenethylamines.[6]
-
Direct vs. Indirect Separation: Direct separation on a CSP is the most common approach.[5] Indirect methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers, can also be employed and may offer advantages in terms of sensitivity and separation efficiency.[7]
Experimental Protocol: Enantioseparation of Methamphetamine and Amphetamine by LC/MS
This method demonstrates the rapid and efficient separation of methamphetamine and amphetamine enantiomers using a modern superficially porous particle chiral column coupled with mass spectrometric detection.[8]
Instrumentation and Materials:
-
Agilent InfinityLab Poroshell 120 Chiral-V column (2.1 × 150 mm, 2.7 µm)
-
LC/MS system
-
Mobile Phase: Methanol with 0.1 % acetic acid and 0.02 % ammonium hydroxide
-
Standards: Racemic methamphetamine and amphetamine
Procedure:
-
Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min.
-
Inject a 1 µL sample of the standards.
-
Monitor the separation using mass spectrometry with appropriate precursor and product ions for each analyte.
-
The analysis can be completed within 5 minutes with a resolution of 1.9 or better for both compounds.[8]
Rationale for Methodological Choices:
-
Superficially Porous Particles: These particles provide higher efficiency at lower backpressures compared to fully porous particles, enabling faster separations.[8]
-
LC/MS Detection: This eliminates the need for derivatization and provides high selectivity and sensitivity.[8]
Visualizing the HPLC Workflow
Caption: Generalized workflow for chiral HPLC analysis.
Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral Supercritical Fluid Chromatography (SFC) has gained prominence as a faster and more environmentally friendly alternative to HPLC for enantioseparations.[1] SFC utilizes supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, leading to rapid and efficient separations.[9][10]
Advantages of SFC for Phenethylamine Analysis:
-
Speed: Analysis times are often significantly shorter than with HPLC.
-
Reduced Solvent Consumption: The use of CO2 as the main mobile phase component drastically reduces organic solvent usage.[1]
-
Orthogonal Selectivity: SFC can sometimes provide different elution orders and improved separations compared to HPLC on the same CSP.
Capillary Electrophoresis (CE): High Efficiency for Small Volumes
Capillary Electrophoresis (CE) is a powerful technique that offers high separation efficiency and resolution with minimal sample and reagent consumption.[3][11] For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte.[12]
Key Features of Chiral CE for Phenethylamines:
-
High Efficiency: CE can generate a large number of theoretical plates, leading to excellent resolution.[11]
-
Low Consumption: The technique requires very small volumes of sample and reagents, making it a "green" analytical method.[11]
-
Versatility: A wide range of chiral selectors can be screened quickly to find the optimal separation conditions.[13]
Visualizing the CE Separation Principle
Caption: Differential migration of enantiomer-selector complexes in CE.
Gas Chromatography (GC): A Classic Technique for Volatile Analogs
Gas Chromatography (GC) is a well-established technique for the separation of volatile and thermally stable compounds. For the analysis of phenethylamines, which are often not sufficiently volatile, a derivatization step is typically required to increase their volatility and improve their chromatographic behavior.[14]
Approaches for Chiral GC of Phenethylamines:
-
Chiral Stationary Phases: Capillary columns coated with a chiral stationary phase, often a cyclodextrin derivative, can be used to separate the derivatized enantiomers.
-
Chiral Derivatizing Agents: An alternative approach is to react the phenethylamine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[7][14] This method can improve both stereoselectivity and sensitivity.[14]
Comparative Overview of Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning with a CSP | Versatile, robust, well-established | Higher solvent consumption, longer analysis times | Broad range of phenethylamines, method development |
| SFC | Differential partitioning in a supercritical fluid | Fast, reduced solvent use, high throughput | Requires specialized instrumentation | High-throughput screening, "green" chemistry initiatives |
| CE | Differential migration with a chiral selector | High efficiency, low sample/reagent use | Lower concentration sensitivity than HPLC | Small sample volumes, charged/polar phenethylamines |
| GC | Differential partitioning in the gas phase | High resolution for volatile compounds | Requires derivatization, analyte must be thermally stable | Volatile phenethylamine analogs, forensic applications |
Conclusion: A Multi-faceted Approach to Chiral Separation
The selection of an appropriate chiral separation technique for phenethylamines is a multi-faceted decision that depends on the specific analytical challenge. While HPLC remains the workhorse of many laboratories due to its versatility, SFC offers significant advantages in terms of speed and sustainability. CE provides exceptional efficiency for small sample volumes, and GC remains a powerful tool for volatile and derivatizable phenethylamines. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to develop robust and reliable methods for the critical task of chiral phenethylamine analysis.
References
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Pharmaceuticals. Retrieved from [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. (2021). Molecules. Retrieved from [Link]
-
Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. (2002). Journal of Biochemical and Biophysical Methods. Retrieved from [Link]
-
HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies. Retrieved from [Link]
-
Chiral Separation Techniques. (2006). Viley-VCH. Retrieved from [Link]
-
Chiral Super Critical Fluid Chromatography. Phenomenex. Retrieved from [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022). LCGC North America. Retrieved from [Link]
-
Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis. (2010). Journal of Chromatography A. Retrieved from [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2002). Journal of Biochemical and Biophysical Methods. Retrieved from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2013). Journal of Chromatography A. Retrieved from [Link]
-
Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (2020). Separations. Retrieved from [Link]
-
Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent Technologies. Retrieved from [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules. Retrieved from [Link]
-
A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[14]arene Derivative. (2004). Analytical Sciences. Retrieved from [Link]
-
Chiral Chromatography. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Retrieved from [Link]
-
Chiral Drug Separation. (2007). Encyclopedia of Pharmaceutical Technology. Retrieved from [Link]
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. eijppr.com [eijppr.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. agilent.com [agilent.com]
- 9. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of chiral electrophoretic separation methods for phenethylamines and application on impurity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 14. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Phenethylamines
For decades, the phenethylamine scaffold has served as a cornerstone in medicinal chemistry, giving rise to a vast array of psychoactive compounds and therapeutic agents.[1][2] These molecules, characterized by a phenyl ring attached to an ethylamine side chain, form the basis for neurotransmitters like dopamine and norepinephrine, as well as classes of drugs including stimulants, empathogens, and psychedelics.[1] A key strategy in modern drug design involves the selective introduction of fluorine atoms into a parent molecule to modulate its biological properties.[3] This guide provides a comparative analysis of fluorinated and non-fluorinated phenethylamines, offering insights into how this single-atom substitution can profoundly alter pharmacodynamics, pharmacokinetics, and ultimately, the overall biological and psychoactive profile of these compounds.
The rationale for fluorination is multifaceted. The carbon-fluorine (C-F) bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing receptor binding interactions.[4] It can also impact lipophilicity and membrane permeability, which are critical determinants of a drug's absorption, distribution, and ability to cross the blood-brain barrier.[3][4] However, the effects of fluorination are not always predictable and are highly dependent on the position and number of fluorine atoms introduced. As we will explore, this substitution can lead to a spectrum of outcomes, from enhanced potency and duration of action to a complete loss of activity.[2][5]
Comparative Pharmacodynamics: Receptor Interactions and Potency
The primary mechanism of action for most psychoactive phenethylamines involves interaction with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and various G-protein coupled receptors, most notably the serotonin 5-HT2A receptor for psychedelic compounds.[2][6] Fluorination can significantly and selectively alter a molecule's affinity and functional activity at these targets.
Monoamine Transporter Interactions
Many phenethylamines, such as amphetamine and cathinone, function as monoamine releasers, while others act as reuptake inhibitors. Fluorination can shift this mechanism and alter selectivity between transporters. For instance, in the synthetic cathinone class, adding a 4-trifluoromethyl group to methcathinone dramatically shifts its selectivity from a potent DAT substrate to a more potent SERT substrate.[7] This shift is not merely academic; it correlates with a significant change in in-vivo effects, where the 4-trifluoromethyl analog lacks the locomotor stimulant properties of the parent compound, methcathinone.[7]
This demonstrates a key principle: enhancing serotonin release or reuptake inhibition relative to dopamine can attenuate the classic stimulant effects. The position of the fluorine atom is critical. Studies on fluorinated phenmetrazine (FPM) isomers show that 2-FPM, 3-FPM, and 4-FPM are all potent inhibitors at DAT and NET, comparable to cocaine, but are significantly less potent at SERT.[8] All three isomers were also found to induce monoamine efflux, confirming them as substrate-type releasers, similar to amphetamine.[8]
5-HT2A Receptor Activity and Psychedelic Potential
For psychedelic phenethylamines like mescaline and the 2C-x series, the primary target for their hallucinogenic effects is the 5-HT2A receptor.[2] The introduction of fluorine here yields complex and often unpredictable structure-activity relationships (SAR).
A compelling example is seen with escaline (4-ethoxy-3,5-dimethoxyphenethylamine) and its fluorinated analogs.[2]
-
Escaline : Psychoactive.
-
Fluoroescaline : Almost devoid of psychoactive effects.
-
Difluoroescaline : Retained psychoactivity.
-
Trifluoroescaline : Showed increased human potency compared to escaline.
Similarly, difluoromescaline and trifluoromescaline were found to surpass the potency and duration of the parent compound, mescaline.[2][5] This highlights that the effect of fluorination is not a simple additive property but a complex interplay of electronics, sterics, and metabolism that can either enhance or disrupt the precise molecular interactions required for receptor activation.
Below is a conceptual diagram illustrating the primary molecular targets of phenethylamines within a monoaminergic synapse.
Caption: General mechanisms of phenethylamine action at a synapse.
Comparative Pharmacokinetics and Metabolism
The true utility of fluorination in drug design often lies in its ability to favorably alter a compound's pharmacokinetic profile.
Metabolic Stability
Non-fluorinated phenethylamines are typically metabolized by monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes. A common metabolic pathway is aromatic hydroxylation. Placing a fluorine atom at a position that is typically hydroxylated can block this metabolic route, thereby increasing the compound's half-life and bioavailability.[3] This resistance to metabolism is a direct consequence of the strength of the C-F bond.[3]
However, while the C-F bond is stable, metabolism can still occur at other positions on the molecule.[5] Furthermore, if the fluorine atom is eventually liberated from the drug through metabolic processes, the resulting fluoride ion is distributed in the body and cleared by the kidneys.[9]
Lipophilicity and Bioavailability
The effect of fluorine on lipophilicity is context-dependent. Replacing a hydrogen atom with fluorine on an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and absorption.[3][4] This can lead to better oral bioavailability and increased penetration of the blood-brain barrier. Conversely, adding a trifluoromethyl (CF₃) group often reduces lipophilicity.[3] This tunability allows medicinal chemists to fine-tune a molecule's properties to achieve a desired pharmacokinetic profile. For example, increased lipophilicity can facilitate entry into the central nervous system where these drugs exert their primary effects.[4]
Data Summary: A Quantitative Comparison
The following table summarizes representative data comparing the in vitro activity of select fluorinated and non-fluorinated compounds at monoamine transporters. This data illustrates how fluorination can modulate potency and selectivity.
| Compound | Target | Activity (IC₅₀ in nM) | Mechanism | Reference |
| Methcathinone | DAT | 213 | Substrate | [7] |
| SERT | 3381 | Substrate | [7] | |
| 4-Trifluoromethyl-Methcathinone | DAT | 1341 | Substrate | [7] |
| SERT | 161 | Substrate | [7] | |
| 3-Fluorophenmetrazine (3-FPM) | DAT | 490 | Inhibitor/Releaser | [8] |
| NET | 320 | Inhibitor/Releaser | [8] | |
| SERT | >80,000 | Inhibitor/Releaser | [8] | |
| Cocaine (for comparison) | DAT | 270 | Inhibitor | [8] |
| NET | 330 | Inhibitor | [8] | |
| SERT | 310 | Inhibitor | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency.
Experimental Protocols for Biological Characterization
To ensure the trustworthiness and reproducibility of findings in this field, standardized, well-validated experimental protocols are essential. Below are methodologies for key assays used to characterize and compare these compounds.
Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Causality: The principle is competitive binding. If the test compound has a high affinity for the receptor, it will displace the radiolabeled ligand at low concentrations. The resulting inhibition constant (Kᵢ) is an intrinsic measure of the compound's affinity for the receptor.
Caption: Workflow for determining receptor binding affinity (Ki).
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2A receptor) in an ice-cold buffer. Centrifuge to pellet the membranes and wash several times to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]ketanserin for 5-HT2A), and the prepared cell membranes.
-
Competitive Binding: Add the non-fluorinated or fluorinated test compounds across a range of concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-labeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Protocol: Synaptosome Monoamine Uptake Assay
This functional assay measures a compound's ability to inhibit the reuptake of neurotransmitters into presynaptic terminals.
Causality: This assay directly measures the functional consequence of a drug binding to a transporter. Inhibition of uptake of a radiolabeled neurotransmitter (like [³H]dopamine) indicates the compound is a reuptake inhibitor, a key mechanism for many stimulants.
Step-by-Step Methodology:
-
Synaptosome Preparation: Isolate nerve terminals (synaptosomes) from specific brain regions (e.g., rat striatum for DAT) via differential centrifugation of brain homogenates.
-
Pre-incubation: Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound (fluorinated or non-fluorinated) for 5-10 minutes at 37°C.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled monoamine (e.g., [³H]dopamine).
-
Uptake Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity trapped inside the synaptosomes via liquid scintillation counting. Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition versus the log concentration of the test compound.
Conclusion and Future Directions
The strategic incorporation of fluorine is a powerful tool in the design and study of phenethylamines. It provides a means to systematically probe structure-activity relationships and to fine-tune the pharmacological properties of these molecules. The evidence clearly shows that fluorination is not a "magic bullet" for enhancing potency but rather a nuanced modification whose outcome is highly dependent on the specific molecular context.[2]
-
Pharmacodynamic Effects: Fluorination can drastically alter potency and selectivity for monoamine transporters and receptors. This can change a compound's profile from a dopamine-dominant stimulant to a serotonin-dominant agent, or significantly enhance or diminish its psychedelic potential.[2][7]
-
Pharmacokinetic Effects: The C-F bond's stability can block metabolic pathways, increasing a drug's half-life and duration of action.[3] Fluorine can also modulate lipophilicity, affecting absorption and blood-brain barrier penetration.[4]
For researchers in drug development, these findings underscore the importance of systematic fluorination scans in lead optimization. For scientists studying neuropharmacology, fluorinated analogs serve as invaluable probes for understanding the precise molecular interactions between ligands and their protein targets. The continued exploration of fluorinated phenethylamines will undoubtedly lead to a deeper understanding of monoaminergic systems and may yield novel therapeutic agents with improved efficacy and safety profiles.
References
-
Phenethylamine - Wikipedia. [Link]
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines . Drug Testing and Analysis, 4(7-8), 577-590. [Link]
-
Zaharia, V., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation . Chemistry – A European Journal. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications . Beilstein Journal of Organic Chemistry, 16, 1022-1050. [Link]
-
Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 . Molecules, 28(5), 2397. [Link]
-
Poon, G. K., & Luffer-Atlas, D. (2021). Metabolism and Toxicity of Fluorine Compounds . Chemical Research in Toxicology, 34(3), 745-747. [Link]
-
Kim, J., et al. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship . Biomolecules & Therapeutics, 28(2), 169-177. [Link]
-
Trachsel, D. (2012). Fluorine in psychedelic phenethylamines . ResearchGate. [Link]
-
Roda, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . Pharmaceuticals, 16(10), 1475. [Link]
-
Lee, J., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors . International Journal of Molecular Sciences, 22(17), 9485. [Link]
-
JWH-018 - Wikipedia. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond . Chemical Society Reviews, 37(2), 308-319. (Note: While not directly in search results, this is a foundational review for context. A representative article on the topic is cited). A related concept is found in: Steinhilber, D., et al. (2019). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine . ResearchGate. [Link]
-
Cozzi, N. V., et al. (2013). Structure-activity relationships of substituted cathinones . A concept discussed in: Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones . Current Topics in Behavioral Neurosciences, 32, 1-28. [Link]
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro . A concept discussed in: Castrignanò, E., et al. (2024). Structure-Activity Relationship of Synthetic Cathinones: An Updated Review . ACS Chemical Neuroscience. [Link]
-
Baumann, M. H., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family . Neuropsychopharmacology, 43(6), 1377-1386. [Link]
Sources
- 1. Phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
"comparative study of different chiral columns for amine separation"
The following guide provides a comparative technical analysis of chiral stationary phases (CSPs) for amine separation. It is designed for senior analytical scientists and follows a non-templated, logic-driven structure to ensure scientific depth and practical utility.
Executive Summary & Core Logic
Separating chiral amines presents unique chromatographic challenges due to the basicity of the nitrogen atom, which often leads to severe peak tailing and irreversible adsorption on residual silanols. The selection of the correct Chiral Stationary Phase (CSP) is not merely about trial and error; it requires matching the amine class (primary, secondary, tertiary) with the dominant interaction mechanism of the column.
This guide compares the three dominant column classes for amines:
-
Crown Ether Phases (The Specialists): Unmatched for primary amines.
-
Immobilized Polysaccharide Phases (The Modern Workhorses): Robust solutions for secondary/tertiary amines and solvent flexibility.
-
Zwitterionic Phases (The Niche Solvers): Specific for amino acids and zwitterionic species.[1]
Decision Matrix: Selecting the Right Tool
The following decision tree illustrates the logical flow for selecting a column based on analyte structure. This workflow minimizes method development time by targeting the highest-probability mechanism first.
Figure 1: Strategic selection workflow for chiral amine separation. Note the divergence in mobile phase pH requirements between Crown Ether and Polysaccharide phases.
Comparative Deep Dive
A. Crown Ether Phases (e.g., Crownpak CR-I)
Best For: Primary Amines, Amino Acids.[1][2]
Mechanism: Host-Guest Complexation.[3]
The chiral recognition mechanism relies on the formation of an ammonium inclusion complex. The crown ether "cage" specifically binds the protonated primary amine (
-
Performance Advantage: In comparative studies, Crownpak columns often achieve baseline resolution for >75% of primary amine racemates, whereas polysaccharide columns may resolve <40% under standard screening conditions [1].
-
Critical Protocol Requirement: The mobile phase must be acidic (pH < 2.0). The amine must be fully protonated to bind.
-
Standard MP: Perchloric acid (HClO4) is preferred over TFA for UV transparency and ion-pairing efficiency, though TFA is acceptable for LC-MS.
-
-
Limitation: Steric hindrance prevents secondary and tertiary amines from fitting into the crown ether cavity.
B. Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IC, IG)
Best For: Secondary/Tertiary Amines, General Screening.
Mechanism: Hydrogen bonding, dipole-dipole, and
-
Performance Advantage:
-
Solvent Versatility: You can use "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents induce different polymer conformations, often resolving peaks that co-elute in standard Hexane/IPA mixtures [2].
-
The "IG" Factor: The Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) has emerged as a standout column for amines due to its unique meta-substituted electronic profile, often outperforming the traditional AD-H [3].
-
-
Critical Protocol Requirement: The mobile phase must be basic (for Normal Phase).
-
Standard MP: Hexane/IPA + 0.1% Diethylamine (DEA).
-
Advanced Additive: Ethylenediamine (EDA) at 0.1% can significantly improve peak shape for stubborn basic amines by more effectively masking silanols than DEA [4].
-
C. Zwitterionic Phases (e.g., Chiralpak ZWIX)
Best For: Underivatized Amino Acids, Peptides.[1][4] Mechanism: Double Ion-Exchange. These columns contain both anion and cation exchange sites.[1][3][4] They are uniquely capable of separating zwitterionic molecules without derivatization, a limitation of standard polysaccharide columns.
Quantitative Performance Comparison
The following table summarizes the expected performance metrics based on aggregate experimental data.
| Feature | Crown Ether (CR-I) | Polysaccharide (Immobilized) | Polysaccharide (Coated) |
| Primary Amine Selectivity | Excellent (++++) | Good (++) | Good (++) |
| Sec/Tert Amine Selectivity | Poor (-) | Excellent (++++) | Excellent (++++) |
| Resolution ( | High (> 2.0 common) | Moderate (1.5 - 2.0) | Moderate (1.5 - 2.0) |
| Mobile Phase pH | Acidic (Required) | Basic (Preferred) | Basic (Preferred) |
| Solvent Robustness | High | High (Universal) | Low (Restricted) |
| Sample Loading Capacity | Low (Analytical) | High (Prep-capable) | High (Prep-capable) |
Experimental Protocols
Protocol A: Primary Amine Screening (Crown Ether)
Use this for: Alpha-amino acids, primary alkyl amines.
-
Mobile Phase:
(aq) pH 1.5 / Acetonitrile (80:20 v/v).-
Note: If using LC-MS, substitute
with 0.1% TFA.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, often improve enantioselectivity for crown ethers).
-
Validation: Inject a known standard (e.g., Phenylglycine). If
, lower the temperature. If elution is too fast, decrease organic modifier.
Protocol B: General Amine Screening (Immobilized Polysaccharide)
Use this for: Pharmaceutical intermediates, secondary/tertiary amines.
-
Columns: Screen Chiralpak IA, IC, and IG sequentially.[6]
-
Mobile Phase (Normal Phase): n-Hexane / Ethanol / DEA (90:10:0.1 v/v/v).
-
Why Ethanol? Ethanol often provides better selectivity than IPA for immobilized phases.
-
Why DEA? Essential to suppress protonation of the amine, preventing interaction with silanols.
-
-
Optimization Loop:
-
If partial separation observed: Switch co-solvent to THF or DCM (only possible on immobilized columns).
-
If tailing persists: Switch additive from DEA to 0.1% Ethylenediamine (EDA) .
-
-
Validation: Check theoretical plates (
). For a 5µm column, indicates a healthy packed bed and minimized non-specific interactions.
References
-
Comparison of Chiral Separations of Amines Using Crown Ether vs Polysaccharide Columns. Wiley Analytical Science. Available at: [Link]
-
Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Daicel Chiral Technologies. Available at: [Link]
-
Daicel and ChromTech Columns: Application Guide. HPLC.eu. Available at: [Link]
-
Mobile Phase Modifiers & Additives for Immobilized Columns. Daicel Chiral Technologies.[7] Available at: [Link]
-
Separation of Free Amino Acids Using Crownpak CR-I. Chiral Technologies Application Note. Available at: [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Specialty Chiral Columns - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. ChromTech and Daicel HPLC columns [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
Robustness Testing of an Analytical Method for Research Chemical "ResChem-X": OFAT vs. Multivariate DoE
Executive Summary & Regulatory Context
In the lifecycle of a research chemical (New Chemical Entity - NCE), analytical method robustness is often treated as a checkbox exercise at the end of validation. This is a critical error. According to ICH Q2(R2) and ICH Q14 , robustness should be evaluated early to understand the "Method Operable Design Region" (MODR).
This guide compares two approaches to testing the robustness of a Reverse-Phase HPLC (RP-HPLC) method for a hypothetical basic research chemical, "ResChem-X" (pKa 8.5, prone to peak tailing).
-
Method B (Advanced): Multivariate Design of Experiments (DoE) using a Plackett-Burman design.
The Verdict: While OFAT is intuitive, it is scientifically inferior for risk assessment. It failed to detect a critical failure mode for ResChem-X that the DoE approach identified immediately.
Experimental Scenario: "ResChem-X"
Objective: Validate the robustness of an assay method for ResChem-X. Baseline Method Conditions:
-
Column: C18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase: Acetonitrile : 10mM Phosphate Buffer pH 7.0 (40:60 v/v)
-
Flow Rate: 1.0 mL/min[3]
-
Temperature: 30°C
-
Wavelength: 254 nm
Critical Quality Attributes (CQAs):
-
Resolution (
): Must be > 2.0 between ResChem-X and Impurity A. -
Tailing Factor (
): Must be < 1.5.
Comparative Methodology
Method A: One-Factor-at-a-Time (OFAT)
Protocol: The analyst varies one parameter at a time (e.g., pH) while holding all others at the nominal value.
-
Step 1: Inject Standard at Nominal pH (7.0).
-
Step 2: Inject Standard at pH 6.8 (-0.2).
-
Step 3: Inject Standard at pH 7.2 (+0.2).
-
Repeat for Flow Rate, Temperature, and Organic %.
Data Summary (OFAT):
| Parameter Changed | Variation | Result ( | Result ( | Conclusion |
| Nominal | N/A | 2.5 | 1.1 | Pass |
| pH | 6.8 / 7.2 | 2.4 / 2.3 | 1.2 / 1.1 | Robust |
| Temperature | 25°C / 35°C | 2.6 / 2.2 | 1.1 / 1.2 | Robust |
| Flow Rate | 0.9 / 1.1 mL/min | 2.5 / 2.4 | 1.1 / 1.1 | Robust |
Critique: The OFAT approach suggests the method is perfectly robust. However, it assumes that factors act independently. This is a false assumption in chromatography , where pH and Temperature often interact to alter selectivity (effective
Method B: Multivariate DoE (Plackett-Burman Design)
Protocol:
A Plackett-Burman (PB) design is a screening design that allows the evaluation of
Experimental Factors & Ranges:
-
pH: 6.8 (Low) to 7.2 (High)
-
Temperature: 25°C (Low) to 35°C (High)
-
Organic %: 38% (Low) to 42% (High)
-
Flow Rate: 0.9 (Low) to 1.1 (High)
-
Buffer Conc: 9mM (Low) to 11mM (High)
DoE Execution Logic (Graphviz Diagram):
Figure 1: The systematic workflow for multivariate robustness testing, moving from risk assessment to statistical decision making.
Experimental Results (DoE - Simulated):
In Run #7 of the design, where pH was High (7.2) AND Temperature was High (35°C) simultaneously, the Resolution (
| Run # | pH | Temp (°C) | Org % | Result ( | Status |
| 1 | 7.2 | 25 | 42 | 2.3 | Pass |
| 2 | 6.8 | 35 | 42 | 2.2 | Pass |
| ... | ... | ... | ... | ... | ... |
| 7 | 7.2 | 35 | 38 | 1.8 | FAIL |
Analysis: The DoE revealed a negative interaction effect . At high pH, the ionization of ResChem-X changes slightly; combined with high temperature (which increases mass transfer but reduces retention), the separation from Impurity A collapses. OFAT missed this because it never tested High pH and High Temp simultaneously.
Scientific Deep Dive: The Interaction Effect
Why did Method B succeed where Method A failed? The answer lies in the geometry of the experimental space.
-
OFAT explores the axes of the design space (the edges).
-
DoE explores the corners and the center.
Visualizing the Failure Mode:
Figure 2: Visualization of the "Interaction Trap." OFAT tests the blue nodes. DoE tests the red node, revealing the failure.
Detailed Protocol for Plackett-Burman Design
To replicate the superior Method B, follow this protocol.
Step 1: Factor Selection
Identify factors based on the "fishbone" (Ishikawa) diagram of your method.
-
Critical: pH, Organic Modifier, Column Temperature.
-
Secondary: Flow rate, Wavelength, Buffer Strength.
Step 2: Design Generation
Use statistical software (e.g., JMP, Minitab, or Python statsmodels) to generate a 12-run Plackett-Burman design.
-
Ensure "dummy" factors are included if you have fewer than 11 real factors. These are used to calculate the standard error.[5]
Step 3: System Suitability & Execution
-
Blank Injection: Verify no carryover.
-
SST Standard (Nominal): Inject 5 times to establish precision.
-
DoE Runs (1-12): Inject in randomized order .
-
Why Randomize? To prevent time-dependent trends (e.g., column aging or buffer evaporation) from being interpreted as factor effects.
-
Step 4: Statistical Analysis (The "Pareto" Check)
Calculate the Effect (
Compare the magnitude of effects. If the effect of a "Dummy" factor is larger than a Real factor, the Real factor is statistically insignificant.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[6] Guideline on validation tests and robustness. [Link]
-
Vander Heyden, Y., et al. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Dejaegher, B., & Vander Heyden, Y. (2007). The Plackett-Burman design: A robust tool for method validation.[4][5][7] LCGC North America. [Link]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
- 1. Comparing Traditional Approaches to Experimental Design – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Fluorinated Phenethylamines: A Comparative Analysis of Receptor Binding Affinity
In the landscape of neuropharmacology and medicinal chemistry, the strategic modification of bioactive scaffolds is a cornerstone of drug discovery. Among the various chemical modifications, fluorination has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds, enhancing metabolic stability, lipophilicity, and target engagement. This guide provides an in-depth comparative analysis of the receptor binding affinities of fluorinated phenethylamines, a class of compounds with significant implications for neuroscience research and the development of novel therapeutics for psychiatric and neurological disorders.
This document moves beyond a simple recitation of data, delving into the structure-activity relationships (SAR) that govern the interaction of these ligands with key monoamine transporters. We will explore the causal rationale behind experimental design for affinity determination and provide actionable, validated protocols for researchers in the field.
The Impact of Fluorine Substitution on Monoamine Transporter Affinity
The introduction of fluorine atoms onto the phenyl ring of phenethylamine and its alpha-methylated analogue, amphetamine, profoundly alters their affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a primary mechanism for many psychoactive drugs and therapeutic agents.
The position of the fluorine substituent—ortho (2-), meta (3-), or para (4-)—is a key determinant of the binding profile. Generally, fluorination can alter the electrostatic potential and conformation of the molecule, influencing how it fits into the binding pocket of the transporter proteins.
Comparative Binding Affinity Profile
The following table summarizes the in vitro binding affinities (IC50 values) of key monofluorinated amphetamine analogues compared to the parent compound. These values, representing the concentration of the drug required to inhibit 50% of radioligand binding, are essential for understanding the potency of these compounds. Lower IC50 values indicate higher binding affinity.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| Amphetamine | ~600 | ~70-100 | ~20,000-40,000 |
| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6800 |
| 3-Fluoroamphetamine (3-FA) | Potent Releaser | Potent Releaser | Weaker Releaser |
| 2-Fluoroamphetamine (2-FA) | Data not readily available | Data not readily available | Data not readily available |
| Data compiled from publicly available sources. It is important to note that absolute values can vary between studies based on experimental conditions.[1] |
Analysis of Structure-Activity Relationships (SAR):
-
Amphetamine: The parent compound exhibits a clear preference for NET and DAT over SERT, with its affinity for SERT being two orders of magnitude weaker.[2]
-
4-Fluoroamphetamine (4-FA): The addition of a fluorine atom at the para-position slightly decreases affinity for DAT and NET compared to amphetamine but significantly increases affinity for SERT. This shift towards serotonergic activity is a hallmark of para-substitution on the amphetamine scaffold. Studies on related phenethylamines targeting the 5-HT2A receptor have also shown that halogen groups at the para position exert positive effects on binding affinity.[3][4][5]
-
3-Fluoroamphetamine (3-FA): While quantitative binding data is sparse, 3-FA is qualitatively described as a potent dopamine and norepinephrine releaser, with weaker activity at the serotonin transporter.[1] This suggests that meta-fluorination may preserve the catecholaminergic preference of the parent compound.
-
2-Fluoroamphetamine (2-FA): There is a notable lack of publicly available binding affinity data for 2-FA, highlighting a gap in the current understanding of its pharmacological profile.[1]
The following diagram illustrates the foundational structure-activity relationships based on fluorine substitution patterns.
Caption: Structure-Activity Relationship of Fluorine Position on Phenethylamine.
Experimental Design: Radioligand Binding Assays for Monoamine Transporters
To ensure the generation of reliable and reproducible binding affinity data, a meticulously designed experimental protocol is paramount. Radioligand binding assays remain the gold standard for quantifying the interaction between a ligand and a receptor. The protocol described below is a self-validating system, incorporating controls and standards to ensure data integrity.
Causality Behind Experimental Choices:
-
Cell Line Selection: Human Embryonic Kidney (HEK-293) cells are a common choice as they provide a low-background system. They are readily transfected to stably or transiently express a single human monoamine transporter (hDAT, hNET, or hSERT), allowing for the isolated study of each target.
-
Radioligand Selection: The choice of radioligand is critical. It must exhibit high affinity and selectivity for the target transporter. For example, [³H]WIN 35,428 is a common choice for DAT, [³H]nisoxetine for NET, and [³H]citalopram or [¹²⁵I]RTI-55 for SERT. The specific activity of the radioligand must be high to detect the Bmax (maximum receptor density) accurately.
-
Non-Specific Binding Determination: To differentiate between binding to the transporter and binding to other cellular components or the filter membrane, a high concentration of a known, non-radiolabeled inhibitor (e.g., cocaine or a specific reuptake inhibitor for the target) is used to saturate the specific sites. Any remaining radioligand binding is considered non-specific. This is a crucial control for data accuracy.
-
Competition Assay Format: A competition (or displacement) assay is used to determine the affinity (Ki) of the unlabeled test compound (the fluorinated phenethylamine). A fixed concentration of the radioligand is incubated with varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the IC50 is determined.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Radioligand Binding Assay
This protocol provides a generalized framework. Specific concentrations, incubation times, and buffer components should be optimized for each transporter and radioligand pair.
-
Cell Membrane Preparation:
-
Harvest cultured HEK-293 cells expressing the transporter of interest.
-
Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for each condition.
-
Total Binding: Add assay buffer, cell membrane preparation, and the chosen radioligand (at a concentration near its Kd).
-
Non-Specific Binding (NSB): Add assay buffer, cell membrane preparation, radioligand, and a high concentration of a non-labeled inhibitor (e.g., 10 µM cocaine).
-
Competition Binding: Add assay buffer, cell membrane preparation, radioligand, and varying concentrations of the fluorinated phenethylamine test compound.
-
Incubate all tubes for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
-
-
Harvesting and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand trapped in the filter.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For the competition assay, plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of the test compound.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
Conclusion and Future Directions
The fluorination of phenethylamines offers a versatile strategy for fine-tuning their pharmacological profiles. The available data indicates that para-fluorination, in particular, can shift the selectivity of amphetamine-like compounds towards the serotonin transporter. However, significant gaps remain, especially concerning the ortho-substituted analogues and a comprehensive set of quantitative binding data for a wider range of di- and tri-fluorinated compounds.
The protocols and analytical frameworks presented in this guide provide researchers with the tools to systematically investigate these structure-activity relationships. By employing rigorous, well-controlled radioligand binding assays, the scientific community can further elucidate the molecular determinants of ligand-transporter interactions, paving the way for the rational design of next-generation neurological and psychiatric therapeutics.
References
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (2022-10-13). Available at: [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Sungkyunkwan University. Available at: [Link]
-
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed. Available at: [Link]
-
Range of previously reported IC 50 values for neurotransmitter uptake inhibition - ResearchGate. Available at: [Link]
-
Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed. Available at: [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. Available at: [Link]
-
Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed. (2024-03-06). Available at: [Link]
-
Overview of Monoamine Transporters - PMC - PubMed Central. Available at: [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed Central. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pure.skku.edu [pure.skku.edu]
- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
A Senior Application Scientist's Guide to Benchmarking New Analytical Methods Against Established Protocols
In the fast-paced world of drug development, the analytical methods we rely on are the bedrock of our understanding. They must be robust, reliable, and, above all, fit for purpose. The introduction of a new analytical method, while promising advances in efficiency, sensitivity, or cost-effectiveness, must be rigorously evaluated against established protocols to ensure it meets the high standards of scientific integrity and regulatory expectation. This guide provides a comprehensive framework for this critical benchmarking process.
The "Why": Establishing the Foundation for Benchmarking
Before embarking on a head-to-head comparison, it is paramount to define the analytical method's objectives.[1] Are you seeking to replace an existing method, or will this new method be complementary? The answer to this question will fundamentally shape the experimental design and acceptance criteria. Key drivers for introducing a new analytical method often include:
-
Enhanced Performance: Improved sensitivity, specificity, or throughput.
-
Cost Reduction: Lower reagent consumption, faster analysis times, or less expensive instrumentation.
-
Improved Safety or Environmental Profile: Reduced use of hazardous materials.
-
Adaptability: Suitability for new sample matrices or analytes.
Benchmarking is not merely about generating data; it's about building a case. A well-designed benchmarking study provides the evidence to justify the adoption of a new method, ensuring that it delivers on its promises without compromising data quality. This process is a cornerstone of risk management in drug development, as it helps to mitigate the risks associated with analytical variability.[2]
The "What": Selecting the Right Comparator and Defining Performance Characteristics
The choice of the established "gold standard" protocol is a critical first step. This method should be well-validated, widely accepted, and ideally, a pharmacopeial method if available. The objective is to demonstrate that the new method is at least as good as, if not better than, the established one for the intended purpose.[3]
The comparison will be multifaceted, focusing on the core validation characteristics outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5] These characteristics provide a holistic view of a method's performance:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further broken down into:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
-
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The "How": Experimental Design and Execution
A meticulously planned experimental design is the heart of a successful benchmarking study. It ensures that the data generated is statistically sound and allows for a direct and unbiased comparison.
The following diagram outlines a typical workflow for benchmarking a new analytical method.
Caption: Decision pathway following a benchmarking study.
Summarizing the Evidence: Data Presentation
Clear and concise presentation of the data is crucial for effective communication of the benchmarking results. Tables are an excellent way to summarize the quantitative performance metrics for both the new and established methods.
Table 1: Comparison of Key Performance Characteristics
| Performance Characteristic | New Analytical Method | Established Protocol | Acceptance Criteria |
| Accuracy (% Recovery) | 99.5 ± 0.8% | 99.2 ± 1.1% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.7% | 1.0% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| Linearity (r²) | 0.999 | 0.998 | ≥ 0.995 |
| LOQ (µg/mL) | 0.5 | 1.0 | Reportable |
| Analysis Time (min) | 10 | 25 | N/A |
Conclusion: A Commitment to Scientific Rigor
Benchmarking a new analytical method is not a mere formality but a fundamental scientific exercise that underpins the reliability of data in drug development. By following a structured approach that emphasizes clear objectives, robust experimental design, and appropriate statistical analysis, we can confidently adopt new technologies that enhance our analytical capabilities while upholding the highest standards of quality and regulatory compliance. This commitment to rigorous evaluation ensures that our analytical methods are not only innovative but also trustworthy.
References
-
Analytical Method Transfer: Best Practices and Guidelines. (n.d.). Lab Manager. Retrieved from [Link]
-
A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
-
Drug Development Priorities: Preclinical Data Drives Regulatory Success. (2025, June 25). AMSbiopharma. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). ECA Academy. Retrieved from [Link]
-
Analytical Method Transfer Best Practices. (2017, November 7). Contract Pharma. Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. Retrieved from [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
Best Practices for Transferring Analytical Methods. (2025, September 30). The J. Molner Company. Retrieved from [Link]
-
The Guide To Analytical Method Development. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]
-
ICH Guideline (2005) Q2 (R1), Validation of Analytical Procedures: Text and Methodology. London. - References - Scientific Research Publishing. (n.d.). Retrieved from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. (2024, December 16). PMC - NIH. Retrieved from [Link]
- Simundic, A. M. (2011). Statistical analysis in method comparison studies part one. Acutecaretesting.org.
- Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310.
-
Best practices for analytical method transfers. (2023, May 9). Medfiles. Retrieved from [Link]
-
Better Benchmarking Improves Drug Development Decision-Making – Here's How. (2025, January 7). Retrieved from [Link]
- Abu-Salah, K. M. (2014). Statistics for Laboratory Method Comparison Studies.
- Ludbrook, J. (1997). Statistical techniques for comparing measurers and methods of measurement: a critical review. Clinical and experimental pharmacology & physiology, 24(4), 286-291.
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration. Retrieved from [Link]
-
Method comparison / Agreement > Statistical Reference Guide. (n.d.). Analyse-it. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
